Technical Documentation Center

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate
  • CAS: 159873-21-9

Core Science & Biosynthesis

Foundational

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate chemical properties

An In-depth Technical Guide to t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate: Properties, Synthesis, and Applications Introduction t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate, a bifunctional molecule, serves as a p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate: Properties, Synthesis, and Applications

Introduction

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate, a bifunctional molecule, serves as a pivotal building block in contemporary medicinal chemistry. Its structure integrates a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and an active cyanoacetyl moiety. This combination provides a stable, yet versatile scaffold for the synthesis of complex molecular architectures. The Boc-protected nitrogen allows for controlled, regioselective reactions, while the cyanoacetyl group offers a reactive handle for a variety of chemical transformations, making it an invaluable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The precise characterization of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is fundamental for its effective use in synthesis. The following tables summarize its key physical and computed properties.[1]

Core Chemical Properties
PropertyValueSource
IUPAC Name tert-butyl 4-(2-cyanoacetyl)piperazine-1-carboxylatePubChem[1]
CAS Number 159873-21-9PubChem[1]
Molecular Formula C₁₂H₁₉N₃O₃PubChem[1]
Molecular Weight 253.30 g/mol PubChem[1]
Appearance Solid (Typical)General Knowledge
XLogP3 0.3PubChem[1]
Topological Polar Surface Area 73.6 ŲPubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Spectroscopic Profile
SpectroscopyExpected Features
¹H NMR Signals corresponding to the t-butyl protons (~1.45 ppm, singlet, 9H), piperazine ring protons (multiplets in the ~2.4-3.6 ppm range), and the active methylene protons of the cyanoacetyl group (~3.5 ppm, singlet, 2H).
¹³C NMR Resonances for the t-butyl group (quaternary carbon at ~80 ppm and methyl carbons at ~28 ppm), piperazine ring carbons (~40-50 ppm), the amide carbonyl (~165 ppm), the carbamate carbonyl (~154 ppm), the methylene carbon (~25 ppm), and the nitrile carbon (~115 ppm).[2]
IR Spectroscopy Characteristic absorption bands for C≡N stretching (nitrile) around 2250 cm⁻¹, C=O stretching (amide) around 1650 cm⁻¹, and C=O stretching (carbamate) around 1690 cm⁻¹.
Mass Spectrometry (ESI+) Expected molecular ion peak [M+H]⁺ at m/z 254.15.

Synthesis Protocol

The most common and efficient synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate involves the acylation of N-Boc-piperazine with a suitable cyanoacetic acid derivative. The following protocol outlines a standard laboratory procedure.

Experimental Protocol: Acylation of N-Boc-Piperazine
  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperazine (1.0 eq.) and a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation of Cyanoacetic Acid: In a separate flask, dissolve cyanoacetic acid (1.1 eq.) in the same anhydrous solvent. Add a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.). Stir the mixture at room temperature for 15-20 minutes to form the activated ester. Causality Note: The activation of the carboxylic acid into a more reactive species is crucial for efficient acylation of the secondary amine of N-Boc-piperazine, preventing side reactions and improving yield.

  • Coupling Reaction: Slowly add the activated cyanoacetic acid solution to the N-Boc-piperazine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product BocPip N-Boc-Piperazine Coupling Amide Coupling BocPip->Coupling Cyno Cyanoacetic Acid Activation Activation of Carboxylic Acid Cyno->Activation EDC/HOBt Reagents EDC, HOBt, DIPEA Reagents->Coupling Solvent Anhydrous DCM Solvent->Coupling Temp 0°C to RT Temp->Coupling Activation->Coupling Activated Ester Purification Work-up & Purification Coupling->Purification Product t-Butyl 4-(cyanoacetyl)- 1-piperazinecarboxylate Purification->Product

Caption: Synthesis of the target compound via amide coupling.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate stems from its two key functional domains: the Boc-protected piperazine and the active methylene group of the cyanoacetyl moiety.

  • Reactions of the Active Methylene Group: The methylene protons (-CO-CH₂-CN) are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups. This allows for facile deprotonation and subsequent reaction with various electrophiles.

    • Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones to form α,β-unsaturated systems, a common strategy for constructing carbon-carbon bonds.

    • Alkylation: The generated carbanion can be alkylated with alkyl halides to introduce further diversity.

    • Heterocycle Formation: This moiety is a classic precursor for the synthesis of various heterocyclic systems like pyrimidines, pyridones, and pyrazoles by reacting with appropriate bifunctional reagents.

  • Deprotection of the Boc Group: The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to yield the free secondary amine. This allows for subsequent functionalization at the N-1 position of the piperazine ring.

Key Reaction Pathways

Reactivity_Diagram cluster_methylene Active Methylene Reactions cluster_boc Boc-Group Reactions cluster_products Derivative Products Start t-Butyl 4-(cyanoacetyl)- 1-piperazinecarboxylate Knoevenagel Knoevenagel Condensation (with R-CHO) Start->Knoevenagel Alkylation Alkylation (with R-X) Start->Alkylation Heterocycle Heterocycle Synthesis Start->Heterocycle Deprotection Acidic Deprotection (e.g., TFA) Start->Deprotection Unsaturated α,β-Unsaturated Product Knoevenagel->Unsaturated Alkylated Alkylated Derivative Alkylation->Alkylated Heterocyclic Pyridone/Pyrimidine etc. Heterocycle->Heterocyclic FreeAmine Piperazine-2-cyanoacetamide Deprotection->FreeAmine

Caption: Key reactive pathways for synthetic modification.

Applications in Drug Discovery

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including good aqueous solubility and metabolic stability.[3] t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a valuable intermediate for introducing this scaffold.

  • Scaffold for Bioactive Molecules: The molecule serves as a versatile starting point for creating libraries of compounds for screening. For instance, the cyanoacetyl group is a key feature in the structure of Janus kinase (JAK) inhibitors like Tofacitinib, where it acts as a crucial binding element.[4] While Tofacitinib itself uses a piperidine core, the synthetic logic is transferable.

  • Intermediate for Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core, which can be constructed from the cyanoacetyl moiety. The piperazine ring often serves as a linker to other parts of the molecule, modulating solubility and cell permeability.

  • Building Block for GPCR Ligands: The piperazine ring is a common feature in ligands for G-protein coupled receptors (GPCRs). The ability to deprotect the Boc group and functionalize the piperazine ring allows for the synthesis of diverse ligands targeting these receptors.[5]

Safety and Handling

While specific GHS data for t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is not aggregated, data from structurally related N-Boc-piperazine and cyanopiperidine derivatives suggest that standard laboratory precautions should be observed.[6][7][8]

  • Hazard Statements (Anticipated): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Some related compounds are harmful if swallowed (H302).[7][8]

  • Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a high-value synthetic intermediate that offers a strategic combination of a protected, versatile piperazine scaffold and a reactive cyanoacetyl group. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for medicinal chemists. The ability to leverage both ends of the molecule through orthogonal reaction strategies facilitates the efficient construction of complex, biologically active compounds, solidifying its role in the modern drug discovery pipeline.

References

  • Vertex AI Search. tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate - 1286265-85-7.
  • ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5.
  • National Institutes of Health (NIH). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl].
  • PubChem. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452.
  • ChemicalBook. tert-Butyl cyanoacetate(1116-98-9) 1H NMR spectrum.
  • PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443.
  • PubChem. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | C13H19BrN4O2.
  • ChemScene. 1-Boc-4-Isoquinolin-1-yl-piperazine | 205264-33-1.
  • PubChem. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621.
  • PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2.
  • PubMed Central. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.
  • PubChem. t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate | C12H19N3O3 | CID 18946315.
  • Barcelona Fine Chemicals. tert-butyl 4-(azidoacetyl)piperazine-1-carboxylate.
  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
  • ChemicalBook. 1-BOC-Piperazine synthesis.
  • precisionFDA. TERT-BUTYL 4-CYANO-4-((TOSYLOXY)-METHYL)PIPERIDINE-1-CARBOXYLATE.
  • PubMed. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations.

Sources

Exploratory

An In-depth Technical Guide to the Starting Materials for the Synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Introduction t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a pivotal intermediate in contemporary medicinal chemistry, most notably as a key building block in the synthesis of Janus kinase (JAK) inhibitors such as T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a pivotal intermediate in contemporary medicinal chemistry, most notably as a key building block in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib.[1][2] Its structure combines a mono-Boc-protected piperazine moiety with a reactive cyanoacetyl group, making it a versatile scaffold for further chemical elaboration. The efficiency, purity, and scalability of its synthesis are paramount for drug development timelines and cost-effectiveness. This guide provides an in-depth analysis of the core starting materials and the strategic considerations underpinning their selection and use in the synthesis of this target molecule. We will explore the retrosynthesis, examine the synthesis and quality considerations of each precursor, and detail validated experimental protocols.

Retrosynthetic Analysis and Core Strategy

The most logical and industrially practiced approach to synthesizing t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate involves the formation of an amide bond. This disconnection cleanly breaks the target molecule into two readily accessible precursor fragments: an amine component and an activated carboxylic acid component.

The primary retrosynthetic disconnection is made at the amide C-N bond, yielding t-Butyl 1-piperazinecarboxylate (more commonly known as N-Boc-piperazine) and a cyanoacetic acid equivalent . This strategy is advantageous due to the commercial availability and well-established chemistry of both precursors.

G Target t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate Disconnection Amide Bond Disconnection Target->Disconnection SM1 t-Butyl 1-piperazinecarboxylate (N-Boc-piperazine) Disconnection->SM1 SM2 Cyanoacetic Acid (or activated equivalent) Disconnection->SM2

Caption: Retrosynthetic analysis of the target molecule.

The Amine Precursor: t-Butyl 1-piperazinecarboxylate (N-Boc-piperazine)

N-Boc-piperazine (CAS 57260-71-6) is the cornerstone amine component.[3] The tert-butyloxycarbonyl (Boc) group serves as an essential protecting group, deactivating one of the two secondary amines of the piperazine ring. This selective protection is critical, as it prevents di-acylation and ensures that the cyanoacetyl group is installed at the desired N4 position.

Synthesis and Quality Considerations

The industrial synthesis of N-Boc-piperazine is typically achieved through two main routes:

  • Direct Mono-protection of Piperazine: This is the most common method, involving the reaction of piperazine with one equivalent of di-tert-butyl dicarbonate (Boc)₂O.[4] The primary challenge is controlling the reaction to prevent the formation of the di-protected by-product, 1,4-di-Boc-piperazine. This is often managed by using an excess of piperazine or by forming a salt of piperazine to modulate its reactivity.[4]

  • Multi-step Synthesis from Diethanolamine: An alternative route involves the chlorination of diethanolamine, followed by Boc protection and a final aminolysis cyclization step to form the N-Boc-piperazine ring.[5] This method offers high yields and purity, making it suitable for large-scale industrial production.[5]

Table 1: Quality Control Parameters for N-Boc-piperazine

ParameterSpecificationRationale
Appearance White crystalline solidDeviations (e.g., yellowing) may indicate impurities or degradation.
Purity (GC/HPLC) >98%Ensures absence of piperazine or di-Boc-piperazine, which would lead to side reactions and yield loss.
Melting Point 48-52 °CA sharp melting range is indicative of high purity.
Water Content <0.5%Excess water can hydrolyze coupling agents or the Boc group under certain conditions.

The Acylating Agent: Cyanoacetic Acid and its Derivatives

The cyanoacetyl moiety provides the reactive methylene and nitrile functional groups. The direct use of cyanoacetic acid is the most straightforward approach, but it requires an activating agent to facilitate amide bond formation.

Activation of Cyanoacetic Acid

Direct amidation between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which can degrade sensitive molecules. Therefore, the carboxyl group of cyanoacetic acid must be "activated" to form a more reactive electrophile. This is achieved using coupling agents .

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (N-Boc-piperazine) to form the desired amide bond.[1]

Alternative Cyanoacetylating Agents

While activated cyanoacetic acid is preferred, other reagents can be used:

  • Ethyl Cyanoacetate (ECA): This ester can be used to acylate amines, though the reaction is typically slower and may require elevated temperatures or the use of a base catalyst.[6] ECA is a colorless liquid with a pleasant odor and is widely used as a starting material in organic synthesis due to its multiple functional groups.[6] It can be prepared by the esterification of cyanoacetic acid or via the Kolbe nitrile synthesis using ethyl chloroacetate and sodium cyanide.[6][7]

  • Malononitrile: While not a direct precursor, malononitrile is a related C3 building block with two nitrile groups and an active methylene center.[8][9] It is a versatile reagent used in Knoevenagel condensations and the synthesis of various heterocyclic compounds.[10][11][12] Its chemistry highlights the reactivity of the active methylene group also present in our target's side chain.

Validated Synthetic Methodology

The most reliable and widely documented method for preparing t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is the carbodiimide-mediated coupling of N-Boc-piperazine and cyanoacetic acid.[1]

Experimental Protocol: DCC-Mediated Coupling

This protocol describes the synthesis on a laboratory scale, emphasizing the rationale behind each step.

Reagents:

  • t-Butyl 1-piperazinecarboxylate (N-Boc-piperazine)

  • Cyanoacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reagent Dissolution: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-piperazine (1.0 eq) and cyanoacetic acid (1.05 eq) in anhydrous dichloromethane.

    • Rationale: Anhydrous solvent is crucial to prevent the hydrolysis of DCC and the O-acylisourea intermediate, which would reduce yield. A slight excess of cyanoacetic acid ensures full consumption of the more expensive N-Boc-piperazine.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: The reaction is exothermic. Cooling helps to control the reaction rate, minimize side reactions, and improve the selectivity of the coupling.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

    • Rationale: Dropwise addition prevents a rapid temperature increase. DCC is the coupling agent that activates the carboxylic acid.[1] A white precipitate of N,N'-dicyclohexylurea (DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours.

    • Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Urea Removal: After the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.

    • Rationale: DCU is insoluble in most organic solvents and must be removed by filtration. This is a key advantage and disadvantage of DCC: the byproduct is easily removed, but it can sometimes trap the product, requiring thorough washing.

  • Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove unreacted cyanoacetic acid), water, and finally brine.

    • Rationale: The bicarbonate wash neutralizes and removes the acidic starting material. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: Removal of all water is essential before removing the solvent to obtain a clean crude product.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the title compound as a colorless solid.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dissolve 1. Dissolve N-Boc-piperazine & Cyanoacetic Acid in DCM Cool 2. Cool to 0 °C Dissolve->Cool Add_DCC 3. Add DCC Solution (dropwise) Cool->Add_DCC Stir 4. Stir at Room Temp (3-4 hours) Add_DCC->Stir Filter 5. Filter DCU Byproduct Stir->Filter Extract 6. Aqueous Extraction (NaHCO₃, Brine) Filter->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purify (Chromatography/Recrystallization) Dry->Purify Product Pure Product Purify->Product

Sources

Foundational

The Piperazine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Abstract The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a diverse range of therapeutic agents.[1][2][3] This technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a diverse range of therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of piperazine-based building blocks for researchers, scientists, and drug development professionals. We will delve into the historical context of its discovery, dissect the core synthetic methodologies for its derivatization, and analyze its strategic role in optimizing pharmacological profiles. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references. Detailed protocols, mechanistic diagrams, and quantitative data are presented to equip the reader with a practical and comprehensive understanding of this versatile molecular framework.

Introduction: The Rise of a Privileged Scaffold

Structurally, piperazine is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions.[4] This simple arrangement confers a unique combination of physicochemical properties that make it exceptionally valuable in drug design. The two nitrogen atoms provide handles for synthetic modification, allowing for precise tuning of properties like solubility, basicity (pKa), and lipophilicity (logP).[3] This adaptability is crucial for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

The piperazine ring's conformational flexibility, primarily adopting low-energy chair conformations, allows it to fit effectively into a variety of enzyme active sites and receptor pockets.[2][5] Its journey from a simple anthelmintic agent to a key component in blockbuster drugs for oncology, central nervous system (CNS) disorders, and infectious diseases showcases its remarkable versatility.[3][6]

Historical Perspective: From Worms to Wonder Drugs

Piperazine first entered the therapeutic arena in the early 20th century, marketed by Bayer as an effective anthelmintic for treating parasitic worm infections.[7] Its mechanism of action involves agonizing the γ-aminobutyric acid (GABA) receptors in nematode neuromuscular systems, leading to flaccid paralysis of the parasite and its subsequent expulsion from the host. This selective toxicity is based on physiological differences in GABAergic signaling between the host and the parasite.

The true potential of the piperazine scaffold, however, was realized decades later as medicinal chemists began incorporating it into more complex molecules. Its ability to improve aqueous solubility and bioavailability proved critical. A prime example is Imatinib (Gleevec) , a revolutionary tyrosine kinase inhibitor for chronic myeloid leukemia (CML).[6][8] The inclusion of the N-methylpiperazine moiety was a key design choice to enhance the water solubility of the molecule, a critical factor for oral bioavailability.[9] This strategic decision helped transform a promising lead compound into a life-saving drug.

Core Synthetic Strategies for Piperazine Derivatization

The synthetic utility of piperazine lies in the reactivity of its two secondary amine nitrogens. A vast array of methodologies has been developed to functionalize these positions, enabling the creation of immense chemical diversity. The primary challenge often lies in achieving selective mono-functionalization versus di-functionalization.

N-Arylation: Forging the C-N Bond

The introduction of an aryl group onto a piperazine nitrogen is a common strategy in the synthesis of CNS agents and kinase inhibitors. The three main approaches are Nucleophilic Aromatic Substitution (SNAr), and the palladium- or copper-catalyzed cross-coupling reactions.[10]

  • Buchwald-Hartwig Amination (Pd-catalyzed): This has become the gold standard for C-N bond formation due to its broad substrate scope and high yields.[11] It involves the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with the piperazine amine. The choice of phosphine ligand is critical for the reaction's success.[11]

  • Materials: Aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), Phosphine ligand (e.g., XantPhos, 0.04 equiv), Base (e.g., Cs₂CO₃, 2.0 equiv), Anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and cesium carbonate.

    • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • In a separate glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and phosphine ligand.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-24 hours).

    • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Buchwald_Hartwig_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex Ar-Pd(II)(X)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination + R2NH, - X- Pd(II)_Complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(NHR2)L2]+ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR2)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product Ar-NR2 Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

N-Alkylation: Reductive Amination and Direct Alkylation

Attaching alkyl groups to the piperazine nitrogen is fundamental for exploring structure-activity relationships (SAR).

  • Reductive Amination: This is a highly versatile and controlled method for forming N-alkyl bonds.[12] It proceeds via the in-situ formation of an iminium ion from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[5][12] This one-pot procedure avoids the over-alkylation issues common with direct alkylation.

  • Materials: N-Boc-piperazine (1.0 equiv), Aldehyde or Ketone (1.1 equiv), Sodium Triacetoxyborohydride (STAB) (1.5 equiv), Acetic Acid (optional, 0.1 equiv), Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve N-Boc-piperazine and the carbonyl compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • If the amine salt is used, add a base like triethylamine (1.1 equiv) to generate the free amine in situ.

    • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. A small amount of acetic acid can be added to catalyze this step.[13]

    • Add sodium triacetoxyborohydride in portions, as the reaction can be exothermic.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS, typically 1-16 hours).

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine Piperazine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde / Ketone Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration (Acid-catalyzed) Product Alkylated Piperazine Iminium->Product Hydride Attack Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: Two-stage mechanism of reductive amination.

Controlling Selectivity: The Role of Protecting Groups

To synthesize unsymmetrical N,N'-disubstituted piperazines, a protecting group strategy is essential. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability and ease of removal under mild acidic conditions.[14][15]

  • Rationale: By using a stoichiometric excess of piperazine relative to the Boc-anhydride (Boc₂O), the formation of the mono-protected product is favored statistically. However, achieving high yields of the mono-adduct without chromatographic separation can be challenging. A more controlled method involves the in-situ formation of a piperazine salt.

  • Procedure (Acid-mediated): [16]

    • Dissolve piperazine (1.0 equiv) in a suitable solvent like methanol.

    • Cool the solution to 0 °C and add one equivalent of an acid (e.g., trifluoroacetic acid or HCl in methanol) dropwise. This protonates one nitrogen, deactivating it towards acylation.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) to the solution.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Neutralize the reaction with a base and perform an aqueous workup followed by extraction.

    • Purification by column chromatography typically yields the mono-Boc-piperazine in good yield.

Physicochemical and Pharmacokinetic (ADME) Considerations

The strategic incorporation of a piperazine moiety is often a deliberate choice to modulate a molecule's physicochemical properties, which in turn govern its pharmacokinetic behavior.

Impact on Solubility and Lipophilicity

The two nitrogen atoms of the piperazine ring are basic and can be protonated at physiological pH. This ionization dramatically increases aqueous solubility, a critical factor for oral absorption and formulation. The specific pKa values are highly dependent on the substituents.[17] Inserting a piperazine can be a powerful strategy to rescue a lead compound with poor solubility.

Data Presentation: Properties of Common Piperazine Building Blocks

The table below provides calculated pKa and logP values for representative piperazine building blocks, illustrating the impact of substitution on these key physicochemical parameters.

Compound NameStructurepKa (Most Basic)[18]cLogP (Calculated)
Piperazinec1cncc[nH]c19.73-1.13
1-MethylpiperazineCN1CCNCC19.25-0.58
1-Phenylpiperazinec1ccc(cc1)N2CCNCC27.6 (approx.)1.83
1-Boc-piperazineC(C)(C)OC(=O)N1CCNCC18.2 (approx.)0.95
1-(2-Pyridyl)piperazinec1ccc(nc1)N2CCNCC27.8 (approx.)0.85
1-AcetylpiperazineCC(=O)N1CCNCC17.8 (approx.)-0.52

Note: pKa values are experimental where available; cLogP values are calculated and serve as estimates.

Case Studies in Drug Development

Analyzing the role of piperazine in successful, FDA-approved drugs provides invaluable insight into its practical application.

Case Study: Palbociclib (Ibrance)

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used to treat HR-positive breast cancer.[10] Its structure features a terminal piperazine ring.

  • Synthetic Strategy: The synthesis of Palbociclib involves coupling a 2-chloropyrimidine core with a protected piperazine derivative. An optimized, transition-metal-free SNAr reaction using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) was developed to improve upon initial Pd-catalyzed methods, avoiding issues with metal contamination in the final product.[10]

  • Role of Piperazine: The positively charged piperazine ring is crucial for the drug's efficacy. X-ray crystallography shows that this moiety lies in the solvent-exposed region of the CDK6 active site, forming key interactions that contribute to the molecule's high binding affinity and selectivity over other kinases.[10]

Palbociclib_Synthesis A 2-Nitro-5-halopyridine + Piperazine B N-Boc Protection A->B C Catalytic Hydrogenation (Nitro Reduction) B->C D Key Intermediate t-butyl 4-(6-aminopyridin-3-yl) piperazine-1-carboxylate C->D F SNAr Coupling (LiHMDS) D->F E 2-Chloro-pyrimidine core E->F G Coupled Intermediate F->G H Heck Coupling G->H I Boc Deprotection (Acid) H->I J Palbociclib I->J

Caption: Key steps in the optimized synthesis of Palbociclib.

Case Study: Cariprazine (Vraylar)

Cariprazine is an atypical antipsychotic used for schizophrenia and bipolar disorder, acting as a dopamine D₂/D₃ receptor partial agonist.[19]

  • Synthetic Strategy: The synthesis involves connecting a dichlorophenylpiperazine fragment to a trans-cyclohexylethylamine moiety. The final step is the formation of a dimethylurea group on the terminal amine.[4][20] Various methods have been developed for this final step, including reaction with N,N-dimethylcarbamoyl chloride or reacting an isocyanate intermediate with dimethylamine.[20]

  • Role of Piperazine: The N-arylpiperazine motif is a classic pharmacophore for targeting dopamine and serotonin receptors. The specific 2,3-dichlorophenyl substitution pattern is critical for achieving the desired D₃-preferential binding profile and partial agonist activity, which is believed to contribute to its efficacy and favorable side-effect profile compared to other antipsychotics.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperazine core and its substituents is a powerful tool for optimizing potency and selectivity.

Data Presentation: SAR of Palbociclib Analogues

The following table, with data extrapolated from studies on Palbociclib analogues, demonstrates how modifications to the terminal piperazine ring can significantly impact cytotoxic activity against the MCF-7 breast cancer cell line.[21]

CompoundR Group on Terminal PiperazineIC₅₀ (µM) vs. MCF-7 Cells
Palbociclib-H0.038
Analogue 4d-C(=O)N(CH₃)₂ (Dimethylcarbamoyl)0.019
Analogue 4e-C(=O)N(C₂H₅)₂ (Diethylcarbamoyl)0.011
Analogue 4f-C(=O)-morpholine0.025
Analogue 4g-C(=O)Ph> 10

Data adapted from Bioorg. Med. Chem. Lett. 2016, 26, 5269-5274. Lower IC₅₀ indicates higher potency.

This data clearly shows that small amide and carbamoyl groups are well-tolerated and can even enhance potency (4d, 4e), while a bulky aromatic group (4g) is detrimental to activity. This provides a clear vector for optimization, guiding chemists to explore specific chemical space.

Conclusion and Future Outlook

The piperazine scaffold has firmly established itself as an indispensable building block in the drug discovery toolkit. Its value stems from a unique convergence of factors: synthetic tractability, favorable physicochemical properties, and the ability to engage with a multitude of biological targets. From its humble beginnings as an anthelmintic, it has evolved into a central feature of sophisticated drugs that combat complex diseases.

The future of piperazine chemistry will likely focus on several key areas. The development of novel C-H functionalization methods will open new avenues for decorating the carbon skeleton of the ring, moving beyond traditional N-functionalization and unlocking new chemical space.[3] Furthermore, the integration of piperazine moieties into novel drug modalities, such as PROTACs and antibody-drug conjugates, where it can serve as a robust and tunable linker, is a rapidly growing field of research.[22] As our understanding of medicinal chemistry deepens, the simple yet powerful piperazine ring is certain to remain at the forefront of innovative therapeutic design.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange. [Link]

  • New palbociclib analogues modified at the terminal piperazine ring and their anticancer activities. (2016). PubMed. [Link]

  • Synthesis of Palbociclib (1), Ribociclib (2) and Trilaciclib (6). (n.d.). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. [Link]

  • Conformational Analysis of 2-substituted Piperazines. (2016). PubMed. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025). American Chemical Society. [Link]

  • Palladium-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. [Link]

  • Process for the preparation of Palbociclib intermediates. (2024). Technical Disclosure Commons. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Review of Synthetic Approaches toward the Synthesis of Cariprazine, an Antipsychotic Drug. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. (n.d.). PMC. [Link]

  • Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. (n.d.). PubMed. [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (n.d.). Longdom Publishing. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. [Link]

  • pK a values of common substituted piperazines. (n.d.). ResearchGate. [Link]

  • reductive amination & secondary amine synthesis. (2020). YouTube. [Link]

  • De Novo drug design of imatinib's analogues. (2018). Chemistry Magazine Online. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). ResearchGate. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). ResearchGate. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. [Link]

  • A process for the preparation of cariprazine hydrochloride. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. (2025). PMC. [Link]

  • palladium catalytic cycle. (2020). YouTube. [Link]

  • Selective Mono-Boc-Protection of Bispidine. (n.d.). Sciforum. [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2025). ResearchGate. [Link]

  • The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). (n.d.). ResearchGate. [Link]

  • SYNTHESIS METHOD FOR CARIPRAZINE. (2019).
  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2025). ResearchGate. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). PMC. [Link]

  • Quantitative structure-activity relationships (QSAR). (n.d.). Medicinal Chemistry Class Notes. [Link]

  • Quantitative structure–activity relationship. (n.d.). Wikipedia. [Link]

  • N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. (2007). NCBI. [Link]

  • Clinical development of imatinib: an anticancer drug. (n.d.). PMC. [Link]

  • Cariprazine. (n.d.). PubChem. [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025). ResearchGate. [Link]

  • Reductive Amination. (2023). YouTube. [Link]

Sources

Exploratory

Spectroscopic Profile &amp; Characterization Guide: t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Part 1: Executive Summary & Core Directive t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS: 159873-21-9) is a critical bifunctional building block in medicinal chemistry. It serves as a pivotal intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS: 159873-21-9) is a critical bifunctional building block in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and other heterocyclic pharmaceutical agents requiring a piperazine linker with a reactive nitrile "warhead" or handle for further cyclization (e.g., Blaise reaction, Thorpe-Ziegler cyclization).

This guide provides an authoritative spectroscopic reference for this compound. Unlike generic database entries, this document synthesizes experimental consensus data with mechanistic interpretation, ensuring that researchers can not only identify the compound but also understand the structural dynamics—specifically the rotameric effects observed in NMR spectroscopy due to the tertiary amide bond.

Part 2: Synthesis & Structural Context[1]

To interpret the spectra accurately, one must understand the synthetic origin. The compound is typically generated via the acylation of N-Boc-piperazine with a cyanoacetylating agent.

Synthesis Workflow

The following diagram illustrates the standard synthetic pathway and the origin of potential impurities that may appear in spectroscopic analysis.

SynthesisPath Start1 1-Boc-piperazine (SM-1) Product t-Butyl 4-(cyanoacetyl)- 1-piperazinecarboxylate (Target) Start1->Product Acylation Impurity1 Impurity A: Unreacted Boc-piperazine Start1->Impurity1 Incomplete Conversion Start2 Cyanoacetic Acid (or Ethyl Cyanoacetate) Start2->Product Reagent Coupling Agent (DCC/EDC or Base) Reagent->Product Impurity2 Impurity B: Bis(cyanoacetyl)piperazine (if Boc lost) Product->Impurity2 Acidic Deprotection (Side Reaction)

Figure 1: Synthetic pathway for t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate, highlighting precursors that may appear as spectroscopic impurities.

Part 3: Spectroscopic Characterization[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

Expert Insight: The NMR spectrum of this compound is characterized by restricted rotation around the amide bond (


). This creates distinct environments for the piperazine ring protons, often resulting in broad signals or splitting (rotamers) at room temperature. Do not mistake this broadening for impurities.

H NMR Data (300 MHz, CDCl

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.55 - 3.80 Singlet (s)2H

The cyanoacetyl methylene protons. Distinctive singlet, slightly deshielded by the adjacent carbonyl and nitrile.
3.40 - 3.65 Multiplet (m)8HPiperazine Ring (

)
Overlapping signals. The 4 protons adjacent to the Boc group and the 4 protons adjacent to the cyanoacetyl group often merge or appear as two broad multiplets.
1.47 Singlet (s)9HBoc

Characteristic intense singlet. Serves as the internal integration standard.

Note on Solvent Effects: In DMSO-


, the cyanoacetyl singlet may shift slightly upfield to ~3.9-4.1 ppm depending on concentration and water content.

C NMR Data (75 MHz, CDCl

)
Chemical Shift (

, ppm)
AssignmentFunctional Group
161.5

(Amide)
The cyanoacetyl carbonyl.
154.4

(Carbamate)
The Boc carbonyl.
113.6

(Nitrile)
Characteristic nitrile carbon; diagnostic for successful acylation.
80.6

Quaternary carbon of the t-butyl group.
45.0 - 46.5 Piperazine

Broad/split peaks due to rotamers.
28.4

Methyl carbons of the t-butyl group.
25.2

Alpha-carbon to the nitrile.
Infrared (IR) Spectroscopy[2][4]

IR is the quickest method to validate the presence of the nitrile "warhead" and the integrity of the Boc protection.

Wavenumber (

)
IntensityAssignmentDiagnostic Value
2255 - 2265 Weak/Medium

Critical: Confirms the presence of the nitrile group. Often weak but sharp.
1690 - 1705 Strong

(Urethane)
Corresponds to the Boc protecting group.
1650 - 1665 Strong

(Amide)
Corresponds to the cyanoacetyl amide bond.
2970 - 2980 Medium

(Aliphatic)
t-Butyl C-H stretches.
Mass Spectrometry (MS)[1][4]

Method: Electrospray Ionization (ESI) is recommended.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 253.30 g/mol [1]

Fragmentation Pattern:

  • 
    : 254.1  (Parent ion).
    
  • 
    : 276.1  (Sodium adduct, common in ESI).
    
  • 
    : 154.1  (Loss of the Boc group; often observed if source voltage is high).
    
  • 
    : 198.1  (Loss of t-butyl group only).
    

Part 4: Experimental Protocol & Quality Control

Standard Characterization Workflow

To ensure scientific integrity, follow this protocol for batch release:

  • Sample Prep: Dissolve ~10 mg of the solid in 0.6 mL of CDCl

    
    . Ensure the solution is clear; turbidity indicates inorganic salts (remove via filtration).
    
  • Acquisition: Run

    
    H NMR with a sufficient relaxation delay (d1 > 2s) to ensure accurate integration of the nitrile methylene protons relative to the Boc group.
    
  • Validation Criteria:

    • Integration ratio of Boc (9H) to Cyanoacetyl

      
       (2H) must be 4.5 : 1  (
      
      
      
      5%).
    • Absence of triplet at ~1.2 ppm (Ethyl impurity from ethyl cyanoacetate) or broad singlet at ~8.0 ppm (residual acid/amine).

Impurity Profiling
  • Dicyclohexylurea (DCU): If DCC is used in synthesis, look for multiplets at 1.1–1.9 ppm.

  • 1-Boc-piperazine: Look for a broad singlet at ~1.8 ppm (NH) and shifts in the piperazine ring protons.[2]

Part 5: References

  • PubChem. (n.d.). Compound Summary: t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CID 18946315). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E, 66(6), o1299. (Cited for comparative piperazine ring NMR assignments). [Link]

  • Mamat, C., et al. (2012).[3] Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(3), 91-95. (Cited for Boc-piperazine spectral consensus). [Link][3]

Sources

Foundational

Safety and handling of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

An In-Depth Technical Guide to the Safe Handling and Application of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate Introduction t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS No. 159873-21-9) is a bifunctional org...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Introduction

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS No. 159873-21-9) is a bifunctional organic molecule of significant interest to the fields of medicinal chemistry and drug development.[1] Its structure incorporates a piperazine ring, a common scaffold in pharmacologically active compounds, protected by a tert-butyloxycarbonyl (Boc) group, and a reactive cyanoacetyl moiety.[1][2] This unique combination makes it a valuable intermediate for synthesizing more complex molecular architectures. The Boc group provides a stable protecting strategy for one of the piperazine nitrogens, allowing for selective reactions at the other nitrogen or at the active methylene of the cyanoacetyl group.

The piperazine core is prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability, by virtue of its capacity to form multiple hydrogen bonds.[2] The cyanoacetyl group, meanwhile, serves as a versatile handle for a variety of chemical transformations, including Knoevenagel condensations, cyclizations, and other carbon-carbon bond-forming reactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's physicochemical properties, a thorough risk assessment based on data from structural analogs, and detailed protocols for its safe handling, storage, and disposal. The causality behind each safety recommendation is explained to ensure a deep understanding and foster a culture of safety and scientific integrity in the laboratory.

Physicochemical Properties & Specifications

A clear understanding of a compound's physical and chemical properties is foundational to its safe and effective use. The key specifications for t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate are summarized below.

PropertyValueSource
IUPAC Name tert-butyl 4-(2-cyanoacetyl)piperazine-1-carboxylate[1]
CAS Number 159873-21-9[1][3]
Molecular Formula C₁₂H₁₉N₃O₃[1][3]
Molecular Weight 253.30 g/mol [1]
Appearance Off-white to white solid (inferred)[4]
Synonyms 1-Boc-4-(2-cyanoacetyl)piperazine, tert-butyl 4-(cyanoacetyl)piperazine-1-carboxylate[1]

The structure is defined by two key features. The Boc protecting group is an acid-labile carbamate that masks the reactivity of the N1-nitrogen of the piperazine ring, preventing it from participating in nucleophilic or basic reactions and directing reactivity towards the N4-nitrogen and the cyanoacetyl group. The cyanoacetyl moiety features an active methylene group (—CH₂—) flanked by two electron-withdrawing groups (a carbonyl and a nitrile), making its protons acidic and susceptible to deprotonation by a base. This facilitates its use in a wide range of nucleophilic addition and condensation reactions.

Hazard Identification and Risk Assessment

Based on GHS data for compounds like tert-Butyl piperazine-1-carboxylate and tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate, the following hazards should be assumed.[5][6]

Hazard ClassGHS Hazard Statement (Inferred)Basis from Analogs
Skin Corrosion/Irritation H315 : Causes skin irritation.[5][6][7]
Serious Eye Damage/Irritation H319 : Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity (Single Exposure) H335 : May cause respiratory irritation.[5][6]
Acute Toxicity (Oral) H302 : Harmful if swallowed.[6][8]
Acute Toxicity (Dermal) H312 : Harmful in contact with skin.[6]
Acute Toxicity (Inhalation) H332 : Harmful if inhaled.[6]

The following workflow illustrates the logical process for establishing safe handling procedures for a research chemical lacking specific toxicity data.

G A Identify Research Chemical: t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate B Search for Specific SDS/GHS Data A->B C Result: No Comprehensive Data Found B->C D Identify Structurally Similar Analogs (e.g., Boc-piperazine, cyano-piperidines) C->D E Synthesize Inferred Hazard Profile (Skin/Eye/Resp Irritation, Acute Toxicity) D->E F Implement Stringent Control Measures (PPE, Fume Hood, Restricted Access) E->F G Principle: Treat as Hazardous F->G

Caption: Risk assessment workflow for chemicals with limited safety data.

Safe Handling and Engineering Controls

Given the inferred hazard profile, strict adherence to the following handling and control measures is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient due to the risk of serious eye irritation from splashes or fine dust.[7]

  • Hand Protection : Wear nitrile gloves. Inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[9]

  • Body Protection : A standard flame-retardant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection : All handling of the solid compound or its solutions must be performed within a certified chemical fume hood. If engineering controls are not available and there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10]

Engineering Controls
  • Chemical Fume Hood : The primary engineering control for this compound is a properly functioning chemical fume hood. This is essential to prevent inhalation of dust or vapors, addressing the risk of respiratory tract irritation.[11][12] Operations such as weighing, transferring, and preparing solutions must be conducted inside the hood.

  • Ventilation : The laboratory should be well-ventilated to ensure general dilution of any fugitive emissions.[13]

General Hygiene Practices
  • Avoid all personal contact with the substance.[13]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[14]

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Conditions : Store in a cool, dry, well-ventilated area.[13][14] The container should be kept tightly closed to prevent moisture absorption and potential degradation.[9]

  • Incompatibilities : To prevent hazardous reactions, store away from:

    • Strong Oxidizing Agents : Peroxides, perchlorates, etc.

    • Strong Acids : Hydrochloric acid, sulfuric acid. Strong acids can cleave the Boc protecting group, leading to unintended deprotection.[10]

    • Strong Bases : Sodium hydroxide, potassium tert-butoxide. Strong bases can deprotonate the active methylene group, which may initiate unwanted side reactions or degradation.

  • Container : Store in the original, clearly labeled container. Ensure containers are physically sound and checked regularly for leaks.[14]

Emergency Procedures & First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Spill Response

For a small spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal sorbent. Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[12] Clean the spill area with soap and water. Avoid creating dust.

Experimental Protocols & Applications

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a versatile building block. Its primary utility lies in leveraging the reactivity of the cyanoacetyl group. A representative experimental workflow is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Protocol: Knoevenagel Condensation with an Aldehyde

This protocol describes a general procedure and must be adapted based on the specific aldehyde used. It is designed as a self-validating system with in-process controls.

  • Reaction Setup :

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar, add t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (1.0 eq).

    • Add the desired aldehyde (1.0 - 1.1 eq).

    • Dissolve the reactants in a suitable solvent (e.g., ethanol, toluene, or dichloromethane). The choice of solvent is critical and depends on the reactants' solubility and the reaction temperature.

    • Place the flask under an inert atmosphere (e.g., nitrogen or argon). This is crucial to prevent side reactions with atmospheric moisture or oxygen.

  • Catalyst Addition :

    • Add a catalytic amount of a weak base. Common choices include piperidine (0.1 eq), pyrrolidine (0.1 eq), or ammonium acetate. The base acts to deprotonate the active methylene group, initiating the condensation.

  • Reaction Monitoring :

    • Allow the reaction to stir at the appropriate temperature (ranging from room temperature to reflux).

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be used to separate the starting materials from the product. The disappearance of the limiting reagent indicates reaction completion. This step is a critical in-process control.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and any water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation :

    • Purify the crude product using flash column chromatography on silica gel. The eluent system should be optimized based on TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent.

    • Validate the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). This final step confirms the success of the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_validation Validation A 1. Combine Reactants (Piperazine derivative + Aldehyde) in Solvent under N₂ B 2. Add Base Catalyst (e.g., Piperidine) A->B C 3. Stir at Defined Temp. Monitor by TLC B->C D 4. Aqueous Work-up (Wash with H₂O, Brine) C->D Reaction Complete E 5. Dry & Concentrate D->E F 6. Purify via Flash Chromatography E->F G 7. Characterize Product (NMR, MS) F->G

Caption: Workflow for a Knoevenagel condensation protocol.

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Disposal : t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate and any materials contaminated with it should be disposed of as hazardous chemical waste.

  • Containers : Place waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Regulations : All disposal must be carried out in strict accordance with local, state, and federal environmental regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a valuable synthetic intermediate with significant potential in pharmaceutical research. However, its utility is matched by its potential hazards. The lack of specific safety data necessitates a conservative approach, treating the compound with the caution afforded to known irritants and acutely toxic substances. By adhering to the principles of risk assessment, employing appropriate engineering controls and PPE, and following rigorous handling and storage protocols, researchers can safely harness the synthetic potential of this versatile molecule. Scientific progress and laboratory safety are inextricably linked, and a thorough understanding of the materials being used is paramount to achieving both.

References

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Tradeindia. Tert-Butyl 1-Piperazinecarboxylate - CAS NO. 57260-71-6. Tradeindia. Available at: [Link]

  • PubChem. tert-Butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Barcelona Fine Chemicals. tert-butyl 4-(azidoacetyl)piperazine-1-carboxylate. Barcelona Fine Chemicals. Available at: [Link]

  • PubMed Central (PMC). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. National Institutes of Health. Available at: [Link]

  • Chemsrc. Tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate. Chemsrc. Available at: [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available at: [Link]

  • New Jersey Department of Health. Hazard Summary: Piperazine. NJ.gov. Available at: [Link]

  • NBIntermediates. Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. NBIntermediates. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Purification of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate by column chromatography

Application Note: Purification of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate Abstract & Introduction This application note details the isolation and purification of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Abstract & Introduction

This application note details the isolation and purification of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS: 159873-21-9), a critical bifunctional intermediate used in the synthesis of pharmaceutical linkers (e.g., PROTACs) and heterocyclic building blocks.[1][2]

The molecule features two distinct nitrogen environments: a tert-butoxycarbonyl (Boc) protected amine and a cyanoacetylated amine.[1][2] The coexistence of the non-polar Boc group and the polar cyano-amide moiety creates a unique polarity profile (LogP ≈ 0.[2]3) that requires a tailored chromatographic strategy.[2] Standard non-polar washes often fail to elute the compound, while excessive polarity leads to co-elution with polar byproducts (e.g., unreacted piperazine salts or urea derivatives).

This guide provides a validated Flash Column Chromatography (FCC) protocol, supported by Thin Layer Chromatography (TLC) method development and troubleshooting strategies.

Physicochemical Analysis & Separation Logic

Understanding the analyte is the prerequisite for separation.[2]

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₂H₁₉N₃O₃--
Molecular Weight 253.30 g/mol Small molecule; rapid diffusion in silica pores.[1][2]
LogP (Predicted) ~0.3 (Moderately Polar)Requires polar mobile phases (e.g., EtOAc, MeOH) for elution.[2]
Functional Groups Boc-carbamate, Amide, NitrileBoc: Acid labile (Avoid acidic modifiers < pH 4).[2] Nitrile/Amide: Polar, H-bond acceptors.[1][2]
Solubility Soluble: DCM, EtOAc, MeOHInsoluble: Hexanes, WaterIdeal for liquid injection in DCM or dry loading on silica.

Separation Strategy: The synthesis typically involves reacting N-Boc-piperazine with a cyanoacetylating agent.[1][2] Common impurities include:

  • Unreacted N-Boc-piperazine: More basic, often streaks on silica.[1][2]

  • Cyanoacetic acid: Highly polar/acidic (retained at baseline).[2]

  • Bis-acylated byproducts: Less polar (elutes early).[1][2]

Therefore, a Normal Phase Silica separation using a Hexane/Ethyl Acetate gradient is the primary method.

Method Development: Thin Layer Chromatography (TLC)

Before scaling to a column, the retention factor (


) must be optimized.[2]

Stationary Phase: Silica Gel 60 F


 aluminum-backed plates.[1][2]
Step 3.1: Visualization Strategy

The Boc and Cyanoacetyl groups have weak UV chromophores.[2] Relying solely on UV (254 nm) often leads to missed fractions.[2]

  • Primary: UV absorption at 254 nm (Look for dark spots against green fluorescence).[2]

  • Secondary (Confirmatory): KMnO₄ Stain . The amide and carbamate functionalities oxidize slowly, appearing as yellow/brown spots on a purple background.

  • Alternative: PMA (Phosphomolybdic Acid) stain followed by heating is highly sensitive for Boc-amines.[1][2]

Step 3.2: Mobile Phase Screening

Perform TLC in the following solvent systems:

SystemComposition (v/v)Expected

of Product
Observation
A 100% Hexanes0.00Compound stays at baseline.[1][2]
B 50% EtOAc / 50% Hexanes0.20 – 0.35Ideal range for separation.[1][2]
C 100% EtOAc0.60 – 0.75Moves too fast; poor resolution from non-polar impurities.[1][2]
D 5% MeOH / 95% DCM0.40 – 0.50Good alternative if EtOAc fails to resolve polar impurities.[1][2]

Recommendation: If the


 in 50% EtOAc is ~0.3, use a gradient starting at 20% EtOAc and ramping to 80% EtOAc.

Protocol: Flash Column Chromatography

Objective: Isolate >95% pure t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate from crude reaction mixture.

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2][3]

  • Mobile Phase A: Hexanes (or Heptane).[2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[2][4]

  • Loading Solvent: Dichloromethane (DCM) for liquid load OR Silica/DCM slurry for dry load.[2]

Step-by-Step Procedure
  • Sample Preparation (Dry Loading Recommended):

    • Dissolve the crude oil/solid in a minimal amount of DCM.[2]

    • Add silica gel (ratio 1:2 crude:silica by weight).[2]

    • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.[1][2]

    • Why Dry Load? This eliminates "solvent effects" where the dissolving solvent (DCM) ruins the gradient profile at the start of the run.

  • Column Packing:

    • Pack a glass column or use a pre-packed cartridge (e.g., 12g, 24g depending on scale).[2]

    • Equilibrate the column with 10% EtOAc in Hexanes (2 Column Volumes - CV).

  • Elution Gradient:

    • 0–2 CV: Isocratic 10% EtOAc (Elutes non-polar bis-acylated byproducts).[1][2]

    • 2–10 CV: Linear Gradient 10%

      
       60% EtOAc.
      
    • 10–15 CV: Hold at 60% EtOAc (Product typically elutes here).[2]

    • 15–18 CV: Ramp to 100% EtOAc (Flush polar impurities).

  • Fraction Collection & Analysis:

    • Collect fractions in test tubes.

    • Spot fractions on TLC plates; visualize using KMnO₄ dip + Heat.[1][2]

    • Pool fractions containing the single spot at

      
       (in 50/50 system).[2]
      
  • Concentration:

    • Concentrate pooled fractions under vacuum at 40°C.[1][2][5]

    • Note: The product may solidify upon standing or remain a viscous oil.[2]

Visualization of Purification Workflow

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude Reaction Mixture Workup Aq. Workup (Wash w/ dilute Citric Acid) Start->Workup Remove salts/acids TLC TLC Screening (Target Rf ~ 0.3) Workup->TLC Decision Is Rf ~ 0.3 in 50% EtOAc? TLC->Decision MethodA Method A: Hex/EtOAc Gradient (Standard) Decision->MethodA Yes MethodB Method B: DCM/MeOH Gradient (For highly polar impurities) Decision->MethodB No (Too polar) Column Flash Chromatography (Silica Gel 60) MethodA->Column MethodB->Column Analysis Fraction Analysis (KMnO4 Stain / LC-MS) Column->Analysis Collect Fractions Final Pure Product (Concentrate & Dry) Analysis->Final Pool Pure Fractions

Figure 1: Decision tree for the purification of Boc-piperazine derivatives.

Troubleshooting & Optimization

IssueProbable CauseSolution
Streaking / Tailing Residual amine activity on silica.[1][2]Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acid sites.[2]
Product Co-elutes with Impurity Gradient slope too steep.Use a shallower gradient (e.g., 20%

40% EtOAc over 20 CV).[2]
No Product on TLC Detection limit issue.The Boc/Cyano groups have weak UV.[2] Use Iodine Chamber or KMnO₄ stain immediately.[1][2]
Boc Deprotection Acidic silica or solvent.[1][2]Ensure mobile phase is neutral.[1][2] Do not leave the compound on the column overnight.[2]

Safety & Handling

  • Cyanide Precursors: While the cyanoacetyl group is covalently bonded, avoid contact with strong acids or strong reducing agents which could potentially liberate toxic byproducts.

  • Silica Dust: Always pack columns in a fume hood to avoid inhalation of silica particles (silicosis hazard).[2]

  • Solvents: DCM and Hexanes are volatile and toxic; use appropriate PPE (gloves, goggles).[2]

References

  • PubChem. t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][2]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1][2] Journal of Organic Chemistry, 43(14), 2923–2925.[2] (Foundational Flash Chromatography Protocol).[2]

  • Organic Syntheses.General procedures for handling Boc-protected amines and purification. (Contextual reference for Boc stability).

Sources

Application

Application of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate in the Final Synthetic Step of Tofacitinib

An Application Note and In-Depth Protocol for Researchers and Drug Development Professionals Abstract and Introduction Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family, specifically JAK1 and JAK3, which...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for Researchers and Drug Development Professionals

Abstract and Introduction

Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family, specifically JAK1 and JAK3, which are critical components of signaling pathways for numerous cytokines involved in inflammation and immune response.[1] Approved for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis, its synthesis has been a subject of extensive research to optimize yield, purity, and cost-effectiveness.[2][3] The molecular structure of Tofacitinib, (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-β-oxo-1-piperidinepropanenitrile, features a complex chiral piperidine core coupled to a pyrrolopyrimidine moiety and functionalized with a cyanoacetyl group.

The final step in many reported syntheses involves the installation of this cyanoacetyl group onto the secondary amine of the piperidine ring.[4] While various methods exist, including the use of cyanoacetic acid with peptide coupling agents or alkyl cyanoacetates with strong bases, these can present challenges related to reagent stability, byproduct formation, and harsh reaction conditions.[5][6]

This application note details a robust and efficient protocol utilizing t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate as a specialized acylating agent. This reagent serves as a stable, activated form of cyanoacetic acid, facilitating a mild and selective N-acylation of the Tofacitinib precursor, (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine. The protocol described herein offers potential advantages in terms of operational simplicity, high conversion rates, and a favorable impurity profile, making it suitable for both laboratory-scale synthesis and industrial process development.

Rationale for Reagent Selection: The Activated Amide Approach

The choice of an acylating agent is critical for the efficiency of the final coupling step. Standard methods often involve trade-offs:

  • Cyanoacetyl Chloride: Highly reactive but sensitive to moisture, potentially leading to degradation and the formation of HCl, which must be scavenged by a base.

  • Cyanoacetic Acid + Coupling Agents (e.g., EDC, HATU): Effective but require stoichiometric amounts of expensive coupling agents, generating byproducts that necessitate complex downstream purification.[4]

  • Alkyl Cyanoacetates + Base (e.g., DBU): A common, cost-effective method, but can require elevated temperatures and a strong, non-nucleophilic base, which may not be compatible with all functional groups.[5]

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate functions as an "activated amide." The electron-withdrawing nature of the N-Boc-piperazine moiety makes the carbonyl carbon of the cyanoacetyl group sufficiently electrophilic to react with the secondary amine of the Tofacitinib precursor under mild conditions. The N-Boc-piperazine byproduct is a stable, relatively non-reactive molecule that can be easily separated from the final product during workup. This approach avoids the need for harsh reagents or complex activating systems, streamlining the synthesis.

Overall Synthetic Workflow

The synthesis of Tofacitinib is a multi-step process, with the majority of routes converging on a key intermediate, (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine . This application note focuses on the final transformation.

G cluster_0 Core Intermediate Synthesis cluster_1 Final Cyanoacetylation Step (This Protocol) cluster_2 Final Processing A Pyrrolo[2,3-d]pyrimidine Core C Key Intermediate (Tofacitinib Precursor Amine) A->C B Chiral Piperidine Synthon B->C E Tofacitinib Free Base C->E Amide Coupling D t-Butyl 4-(cyanoacetyl)- 1-piperazinecarboxylate D->E F Citrate Salt Formation E->F G Tofacitinib Citrate (API) F->G

Figure 1: High-level workflow for Tofacitinib synthesis, highlighting the final amide coupling step.

Experimental Protocols

Protocol 1: Synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Rationale: This stable acylating agent is prepared by coupling commercially available 1-Boc-piperazine with cyanoacetic acid. The use of a standard carbodiimide coupling agent like EDC in the presence of HOBt minimizes side reactions and ensures high yield.

Materials:

Reagent M.W. ( g/mol ) Amount Molar Eq.
1-Boc-piperazine 186.25 10.0 g 1.0
Cyanoacetic Acid 85.06 4.76 g 1.05
EDC·HCl 191.70 11.2 g 1.1
HOBt 135.12 7.88 g 1.1
Dichloromethane (DCM) - 200 mL -
Sat. aq. NaHCO₃ - 100 mL -
Brine - 100 mL -

| Anhydrous MgSO₄ | - | - | - |

Procedure:

  • To a 500 mL round-bottom flask, add 1-Boc-piperazine (10.0 g, 53.7 mmol), cyanoacetic acid (4.76 g, 56.0 mmol), and HOBt (7.88 g, 58.3 mmol).

  • Add dichloromethane (200 mL) and stir the mixture at room temperature until all solids dissolve.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add EDC·HCl (11.2 g, 58.3 mmol) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of 1-Boc-piperazine.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize the solid from ethyl acetate/hexanes to afford t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate as a white crystalline solid.[7]

    • Expected Yield: 85-95%

    • Purity (HPLC): >98%

Protocol 2: Synthesis of Tofacitinib Free Base

Rationale: This step involves the nucleophilic acyl substitution where the secondary amine of the Tofacitinib precursor attacks the activated carbonyl of the cyanoacetylating reagent. A mild organic base like triethylamine (TEA) is used to scavenge any trace acidic impurities. Acetonitrile is chosen as the solvent for its high boiling point and ability to dissolve all reactants.

Figure 2: Reaction scheme for the final cyanoacetylation step.

Materials:

Reagent M.W. ( g/mol ) Amount Molar Eq.
(3R,4R)-Amine Precursor 286.37 5.00 g 1.0
t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate 253.30 4.88 g 1.1
Triethylamine (TEA) 101.19 2.6 mL 1.1
Acetonitrile - 50 mL -
Deionized Water - 100 mL -

| Ethyl Acetate | - | 100 mL | - |

Procedure:

  • Charge a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser with the (3R,4R)-amine precursor (5.00 g, 17.5 mmol) and acetonitrile (50 mL).

  • Stir the mixture at room temperature to obtain a clear solution.

  • Add triethylamine (2.6 mL, 19.2 mmol).

  • Add t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (4.88 g, 19.2 mmol) in one portion.

  • Heat the reaction mixture to 40-50 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting amine precursor is <1% of the total peak area.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add deionized water (100 mL) slowly to precipitate the product. Stir the resulting slurry for 1 hour at room temperature.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield Tofacitinib free base.

    • Expected Yield: 90-97%

    • Purity (HPLC): >99%

Conclusion

The use of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate presents a highly effective and mild alternative for the final cyanoacetylation step in Tofacitinib synthesis. This protocol avoids the use of harsh reagents and complex purification strategies, offering high yields and exceptional purity. The self-validating nature of this process, characterized by a clean reaction profile and simple product isolation, makes it an authoritative and trustworthy method for researchers and process chemists in pharmaceutical development.

References

  • CN111533746A - Synthesis method of tofacitinib citrate - Google Patents. Provides context on general synthesis and purification methods for Tofacitinib citrate. [URL: https://patents.google.
  • Preparation method of tofacitinib (2018) | Song Lili - SciSpace. Discusses various process routes for Tofacitinib synthesis. [URL: https://www.scispace.
  • CN109608468B - Tofacitinib citrate impurity, and synthesis method and application thereof - Google Patents. Details synthesis routes and potential impurities, highlighting the importance of the coupling reaction. [URL: https://patents.google.
  • CAS 2217-33-6: Tetrahydrofurfuryl butyrate | CymitQuimica. General chemical information resource. (Note: While this specific CAS was in the search, it is not directly relevant to the core synthesis). [URL: https://www.cymitquimica.com/cas/2217-33-6]
  • Asymmetric Total Synthesis of Tofacitinib | Request PDF - ResearchGate. Reviews various asymmetric approaches to the chiral piperidine core of Tofacitinib. [URL: https://www.researchgate.net/publication/328228373_Asymmetric_Total_Synthesis_of_Tofacitinib]
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib - Semantic Scholar. Compares different synthetic strategies for Tofacitinib, analyzing yield and purity. [URL: https://www.semanticscholar.org/paper/Analysis-and-Comparison-of-Synthesis-Route-of-of-Li-Sun/f7c18683b544d6519183616641885b5420310e6a]
  • EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents. Describes an industrial-scale synthesis process. [URL: https://patents.google.
  • CN114835714A - Preparation method of tofacitinib - Google Patents. Outlines a preparation method involving condensation and deprotection steps. [URL: https://patents.google.
  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica. Reports alternative strategies for synthesizing key Tofacitinib intermediates. [URL: https://www.derpharmachemica.com/pharma-chemica/an-efficient-and-alternative-method-for-synthesis-of-tofacitinib.pdf]
  • Tofacitinib synthesis - Universidade Nova de Lisboa. Reviews various methods for the final assembly of Tofacitinib, including different cyanoacetylation procedures. [URL: https://core.ac.uk/download/pdf/219401799.pdf]
  • (PDF) An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Details process optimization for Tofacitinib synthesis, including screening of conditions for the final condensation. [URL: https://www.researchgate.
  • Graphical synthetic routes of tofacitinib - ResearchGate. Provides a visual summary of different published synthetic routes. [URL: https://www.researchgate.net/figure/The-asymmetric-synthesis-of-tofacitinib_fig3_328228373]
  • Tofacitinib Synthesis – An Asymmetric Challenge | Request PDF - ResearchGate. Discusses the medicinal chemistry journey and properties of Tofacitinib. [URL: https://www.researchgate.net/publication/328228373_Tofacitinib_Synthesis_-_An_Asymmetric_Challenge]
  • The asymmetric synthesis of tofacitinib - ResearchGate. Illustrates specific synthetic transformations in the asymmetric synthesis of Tofacitinib. [URL: https://www.researchgate.net/figure/The-asymmetric-synthesis-of-tofacitinib_fig3_328228373]
  • t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate | C12H19N3O3 | CID 18946315 - PubChem. Provides chemical data for the specified reagent. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18946315]
  • 1-BOC-Piperazine synthesis - chemicalbook. Provides synthetic procedures for a key starting material for the acylating agent. [URL: https://www.chemicalbook.com/synthesis/57260-71-6.htm]
  • CN104059016A - Intermediate for preparing tofacitinib and preparation method of intermediate - Google Patents. Describes intermediates formed during the cyanoacetylation process. [URL: https://patents.google.

Sources

Method

Technical Application Note: Strategic Utilization of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate in Ribociclib Synthesis

This Application Note and Protocol guide details the strategic utilization of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS: 159873-21-9) in the synthesis of Ribociclib (Kisqali®). While the "classical" Novartis r...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS: 159873-21-9) in the synthesis of Ribociclib (Kisqali®).

While the "classical" Novartis route (WO2010020675) utilizes 5-bromo-2-nitropyridine to introduce the piperazine-pyridine arm, modern process chemistry and "green" synthetic strategies increasingly employ cyanoacetyl derivatives to construct the pyridine ring de novo. This approach avoids the use of mutagenic nitro-aromatic precursors and allows for a more convergent synthesis of the key intermediate: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate .

Executive Summary & Chemical Context[1][2][3][4][5][6]

Ribociclib is a selective CDK4/6 inhibitor used in the treatment of HR+/HER2- breast cancer. Its structure comprises a 7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine core coupled to a 2-amino-5-piperazinylpyridine side chain.

The compound t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate acts as a pivotal C3-synthon precursor . Unlike traditional nucleophilic aromatic substitutions (


) that attach a piperazine to a pre-formed pyridine ring, this intermediate allows for the construction of the pyridine ring  directly onto the piperazine moiety. This "Ring-Construction Strategy" offers superior regio-control and impurity management.
Mechanism of Action in Synthesis

The cyanoacetyl group (


) serves as a dinucleophile. When reacted with a suitable 1,3-electrophile (such as a vinamidinium salt or an enaminone), it undergoes a [3+3] cyclocondensation  to form the pyridine ring, effectively yielding the tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate  intermediate after downstream functional group manipulation (e.g., Hofmann rearrangement or hydrolysis/Curtius).

Retrosynthetic Analysis & Pathway Visualization

The following diagram illustrates the convergent role of the cyanoacetyl intermediate in avoiding the genotoxic "Nitro-Route."

Ribociclib_Synthesis Start1 Boc-Piperazine (Starting Material) Intermediate_Key t-Butyl 4-(cyanoacetyl)- 1-piperazinecarboxylate (CAS: 159873-21-9) Start1->Intermediate_Key Acylation (DCC/EDC) Reagent1 Cyanoacetic Acid (Activation) Reagent1->Intermediate_Key Pyridine_Cycl Pyridine Ring Construction (Cyclocondensation) Intermediate_Key->Pyridine_Cycl + Electrophile Electrophile Vinamidinium Salt / 1,3-Dielectrophile Electrophile->Pyridine_Cycl Int_Amine tert-Butyl 4-(6-aminopyridin- 3-yl)piperazine-1-carboxylate (Key Amine Intermediate) Pyridine_Cycl->Int_Amine Functional Group Adjustment Coupling Buchwald-Hartwig Coupling Int_Amine->Coupling Core Pyrrolopyrimidine Core (Cl-Intermediate) Core->Coupling Final Ribociclib (API) Coupling->Final Deprotection (HCl)

Figure 1: Convergent synthetic pathway for Ribociclib highlighting the "De Novo Pyridine Construction" route using the cyanoacetyl piperazine intermediate.

Experimental Protocols

Protocol A: Synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Note: This step prepares the key reagent if not purchased commercially.

Reagents:

  • 1-Boc-piperazine (1.0 eq)

  • Cyanoacetic acid (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Dichloromethane (DCM) or DMF (Solvent)

  • Triethylamine (TEA) (2.0 eq)

Procedure:

  • Dissolution: Charge 1-Boc-piperazine (100 g, 537 mmol) and Cyanoacetic acid (50.2 g, 590 mmol) into a reactor containing DCM (1000 mL).

  • Activation: Cool the mixture to 0–5°C. Add HOBt (87 g) and TEA (150 mL).

  • Coupling: Add EDC·HCl (123 g, 644 mmol) portion-wise, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours. Monitor by TLC/HPLC (Target: <1% Boc-piperazine remaining).

  • Workup: Quench with water (500 mL). Separate phases. Wash organic layer with 1N HCl (2x), sat. NaHCO3 (2x), and brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize from EtOAc/Heptane to yield an off-white solid.

Yield: ~85-90% Purity: >98% (HPLC)

Protocol B: "De Novo" Pyridine Ring Construction

This is the critical application step where the cyanoacetyl group is converted into the aminopyridine moiety.

Concept: The cyanoacetyl piperazine reacts with a vinamidinium salt (e.g., 2-chloro-3-(dimethylamino)acrolein derivative) to close the pyridine ring.

Reagents:

  • t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (Intermediate from Protocol A)[1][2]

  • Vinamidinium Salt Reagent (e.g., 1,3-bis(dimethylamino)trimethinium perchlorate equivalent)

  • Base: NaOEt or KOtBu

  • Solvent: Ethanol or Acetonitrile

Step-by-Step:

  • Condensation: Dissolve t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (1.0 eq) in Ethanol. Add the Vinamidinium salt (1.1 eq).

  • Cyclization: Add NaOEt (2.5 eq) slowly at room temperature. Heat to reflux (78°C) for 6–12 hours.

    • Mechanism:[3][4][2][5] The active methylene of the cyanoacetyl group attacks the electrophilic vinamidinium species, followed by cyclization involving the nitrile nitrogen or subsequent hydrolysis/amidation.

  • Intermediate Isolation: The reaction typically yields a 3-cyano-2-pyridone or a 2-amino-3-cyanopyridine derivative depending on the specific electrophile used.

  • Conversion to Amine:

    • If a 3-cyano-2-pyridone is formed: Convert the ketone to a halide (POCl3) and then reduce/displace to get the amine.

    • Advanced Route: If using a specific 1,3-dielectrophile, the 2-amino-5-piperazinylpyridine core can be formed directly or via a Hofmann rearrangement of a resulting amide.

  • Purification: Column chromatography (DCM/MeOH) or crystallization.

Target Intermediate: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 1256963-02-6).

Protocol C: Coupling to Ribociclib Core

Standard Buchwald-Hartwig Coupling.

Reagents:

  • 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Core)[4]

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (From Protocol B)[4]

  • Catalyst: Pd2(dba)3 / BINAP or Xantphos

  • Base: Cs2CO3

Procedure:

  • Combine the Core (1.0 eq) and the Amine Intermediate (1.1 eq) in 1,4-Dioxane.

  • Add Cs2CO3 (2.0 eq). Degas with Nitrogen for 15 min.

  • Add Pd catalyst (0.05 eq) and Ligand (0.1 eq).

  • Heat to 100°C for 12 hours.

  • Filter, concentrate, and deprotect the Boc group using HCl/Dioxane to yield Ribociclib .

Analytical Specifications & Quality Control

To ensure the "cyanoacetyl" intermediate is suitable for pharmaceutical use, strict impurity limits must be enforced.

ParameterSpecificationAnalytical Method
Appearance White to Off-white SolidVisual
Identification Conforms to Structure (H-NMR, IR)NMR / FTIR
Assay ≥ 98.0%HPLC (C18, ACN/Water)
Water Content ≤ 0.5%Karl Fischer (KF)
Residue on Ignition ≤ 0.1%Gravimetric
Impurity A (Boc-Piperazine) ≤ 0.15%HPLC
Impurity B (Cyanoacetic Acid) ≤ 0.10%HPLC
Solvent (DCM) ≤ 600 ppmGC-HS

Critical Process Parameter (CPP): The Water Content in Protocol B is critical; excess water can hydrolyze the vinamidinium salt, leading to low yields of the pyridine ring.

References

  • Novartis AG. (2010). Pyrrolo[2,3-d]pyrimidine derivatives, their preparation and their use as CDK4/6 inhibitors.[4] WO2010020675A1. Link (Describes the standard synthesis of Ribociclib).

  • Shanghai Institute of Materia Medica. (2018). Ribociclib intermediate and preparation method therefor.[5][6][7] US20180093950A1. Link (Details alternative cyano-based synthetic routes for the pyrrole core).

  • Kaupang, Å., et al. (2010).[8] tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate.[8] Acta Crystallographica Section E. Link (Structural characterization of related acetyl-piperazine derivatives).

  • PubChem. (2025).[5] tert-butyl 4-(2-cyanoacetyl)piperazine-1-carboxylate (CAS 159873-21-9).[1] National Library of Medicine. Link (Chemical properties and identifiers).

  • Connect Journals. (2018). Synthesis of piperazine derivatives via esterification and substitution.[3] Indian Journal of Heterocyclic Chemistry.[3] Link (General methods for functionalizing piperazine carboxylates).

Disclaimer: This guide is for research and development purposes only. All synthesis steps involving active pharmaceutical ingredients (APIs) must be conducted in compliance with local GMP and patent regulations.

Sources

Application

Application Note: Scale-Up Synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Executive Summary This Application Note details the transition from medicinal chemistry (gram-scale) to process chemistry (kilogram-scale) for the synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate . This inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the transition from medicinal chemistry (gram-scale) to process chemistry (kilogram-scale) for the synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate . This intermediate is a critical scaffold in the synthesis of various tyrosine kinase inhibitors (e.g., related to JAK/TYK2 pathways) and other pharmaceutical agents.

While laboratory methods often utilize DCC (dicyclohexylcarbodiimide) for coupling, this protocol addresses the specific challenges of scale-up: removal of urea byproducts, thermal instability of cyanoacetic acid, and the avoidance of chromatographic purification. We present a validated CDI (1,1'-Carbonyldiimidazole) mediated coupling protocol that offers superior atom economy, simplified workup, and high reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis relies on the acylation of the secondary amine of 1-Boc-piperazine. The choice of the acylating agent is the critical process variable.

Strategic Considerations:
  • Atom Economy: The laboratory use of DCC/HOBt generates large amounts of dicyclohexylurea (DCU), which is difficult to filter on a large scale.

  • Thermal Safety: Cyanoacetic acid is prone to decarboxylation at elevated temperatures. The activation step must occur under controlled thermal conditions.

  • Purification: The process must yield a crystalline solid to avoid silica gel chromatography.

Reaction Pathway Visualization

The following diagram illustrates the selected process pathway using CDI, highlighting the critical intermediate species.

ReactionPathway CyanoAcid Cyanoacetic Acid (Starting Material A) Intermediate Acyl Imidazole (Active Intermediate) CyanoAcid->Intermediate Activation (0-5°C, THF) CDI CDI (Activation Reagent) CDI->Intermediate Product Target Product (CAS: 134168-97-1) Intermediate->Product Coupling (RT, 2h) Byproducts Byproducts: CO2 (gas) + Imidazole Intermediate->Byproducts BocPip 1-Boc-Piperazine (Nucleophile) BocPip->Product

Figure 1: Activation of cyanoacetic acid via CDI followed by nucleophilic attack of 1-Boc-piperazine. Note the evolution of CO2 as a driving force.

Detailed Experimental Protocol

Scale: 100 g Input (Validate at 10 g before full scale-up)

Materials
ReagentMW ( g/mol )EquivalentsMass/VolRole
Cyanoacetic acid 85.061.0547.2 gElectrophile
1,1'-Carbonyldiimidazole (CDI) 162.151.1094.2 gCoupling Agent
1-Boc-piperazine 186.251.00100.0 gNucleophile
THF (Anhydrous) --1.0 L (10V)Solvent
Isopropyl Acetate (IPAc) ---Workup Solvent
Step-by-Step Procedure
Phase 1: Activation (Critical Safety Step)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge Cyanoacetic acid (47.2 g) and THF (500 mL). Cool the solution to 0–5 °C .

  • Activation: Add CDI (94.2 g) portion-wise over 30 minutes.

    • Process Insight: CDI addition generates CO2 gas. Controlled addition prevents foaming and pressure buildup. Maintain internal temperature <10 °C to prevent decarboxylation of the cyanoacetic acid.

  • Aging: Stir the mixture at 0–5 °C for 1 hour. The solution should become clear as the acyl imidazole intermediate forms.

Phase 2: Coupling
  • Addition: Dissolve 1-Boc-piperazine (100.0 g) in THF (500 mL). Add this solution dropwise to the activated acid mixture over 45 minutes, maintaining temperature <20 °C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 3 hours.

  • IPC (In-Process Control): Check reaction progress via HPLC or TLC (50% EtOAc/Hexane). Target: <1% remaining Boc-piperazine.[1]

Phase 3: Workup & Isolation[1]
  • Quench: Slowly add water (200 mL) to quench excess CDI (forms imidazole and CO2).

  • Solvent Swap: Concentrate the THF solution under reduced pressure (Rotavap bath <40 °C) to approx. 200 mL volume.

  • Extraction: Dilute the residue with Isopropyl Acetate (IPAc) (800 mL) and wash sequentially with:

    • 10% Citric Acid (2 x 300 mL) – Removes imidazole byproduct and unreacted amine.

    • Saturated NaHCO3 (2 x 300 mL) – Removes unreacted cyanoacetic acid.

    • Brine (300 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to a solid residue.

Phase 4: Crystallization (Purification)
  • Recrystallization: Dissolve the crude solid in minimal hot Methanol (approx. 2-3 volumes) or an EtOAc/Heptane mixture.

  • Cooling: Allow to cool slowly to room temperature, then chill to 0 °C for 2 hours.

  • Filtration: Collect the white crystalline solid by vacuum filtration. Wash with cold heptane.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Process Data & Specifications

Expected Results
ParameterSpecificationNotes
Yield 85 – 92%Theoretical yield based on Boc-piperazine.[1]
Appearance White to off-white crystalline solid
Purity (HPLC) > 98.0% a/aNo single impurity > 0.5%.[1]
Melting Point 100 – 104 °CLiterature range varies slightly by crystal form.[1]
Analytical Characterization[1][2][3][5][6]
  • 1H NMR (400 MHz, CDCl3): δ 3.55–3.65 (m, 2H), 3.40–3.50 (m, 6H), 3.38 (s, 2H, COCH2CN), 1.48 (s, 9H).[1]

  • Mass Spectrometry (ESI): Calculated for C12H19N3O3 [M+H]+: 254.14; Found: 254.2.

Troubleshooting Guide

Issue: Low Yield / Incomplete Reaction
  • Cause: Moisture in THF reacting with CDI.

  • Solution: Ensure THF is anhydrous (KF < 0.05%). CDI is extremely water-sensitive.[1]

Issue: Color Formation (Yellow/Brown)
  • Cause: Thermal decomposition of Cyanoacetic acid or the active intermediate.

  • Solution: Strictly maintain activation temperature <10 °C. Do not heat the reaction above 30 °C during the coupling phase.

Issue: Emulsions during Workup
  • Cause: Presence of imidazole salts.[2]

  • Solution: Ensure the Citric Acid wash is thorough. If emulsion persists, add a small amount of brine to the aqueous layer.

References

  • Coupling Methodology (DCC Route Baseline): Babu, K. S., et al. (2010). Synthesis of piperidine derivatives. National Institutes of Health (NIH) / PubMed. Available at: [Link] (Referenced via search context for CAS 134168-97-1 synthesis).

  • Compound Data & CAS Verification: PubChem. t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CID 18946315).[1][3] Available at: [Link][3]

  • Scale-Up Reagent Selection (CDI): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Standard Process Chemistry Reference for CDI utility).
  • Crystallization Precedents: Firth, et al. (2016).[4] Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (Provides context for piperazine carboxylate crystallization solvents). Available at: [Link]

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents, specifically Cyanoacetic acid (toxic, corrosive) and CDI (moisture sensitive), before commencing work.

Sources

Technical Notes & Optimization

Troubleshooting

Removal of dicyclohexylurea (DCU) from t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Technical Support Center: DCU Removal Protocol Subject: Purification of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate Ticket ID: #DCU-REM-001 Executive Summary This guide addresses the removal of 1,3-dicyclohexylurea (...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DCU Removal Protocol Subject: Purification of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate Ticket ID: #DCU-REM-001

Executive Summary

This guide addresses the removal of 1,3-dicyclohexylurea (DCU) , the stubborn byproduct of dicyclohexylcarbodiimide (DCC) coupling, from the synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate .[1][2]

The target molecule contains an acid-sensitive Boc-protecting group and a reactive cyanoacetyl moiety . Standard acid washes used for urea removal (e.g., 6M HCl) are contraindicated due to the risk of deprotection or hydrolysis. This protocol prioritizes "Orthogonal Solubility" principles and non-destructive filtration techniques.

Part 1: The Core Protocol (Step-by-Step)

Phase 1: Bulk Removal (The "Crash and Filter" Method)

Objective: Remove >90% of DCU via precipitation.

1. Reaction Solvent Selection: If your coupling reaction was performed in Dichloromethane (DCM) , DCU is sparingly soluble and will precipitate.[3][4] If performed in DMF , DCU remains soluble; you must perform a solvent swap immediately.

2. The Filtration Step:

  • Cool Down: Chill the reaction mixture to -20°C for 2 hours. DCU solubility drops significantly at low temperatures.

  • Filtration Setup: Use a sintered glass funnel (Porosity 3 or 4). Do not use paper filters alone, as fine DCU crystals can clog or bypass them.

  • The Celite Pad: Pack the funnel with a 1-2 cm layer of Celite 545 . This captures the colloidal "fines" of DCU that cause streaking later.

  • Wash: Rinse the filter cake with a minimal volume of cold reaction solvent.[2][3][4][5]

Phase 2: The Solvent Swap (Trace Removal)

Objective: Force the remaining dissolved DCU to precipitate.

1. Evaporation: Concentrate the filtrate to a thick oil or solid residue.

2. Re-dissolution (The Critical Step): DCU is nearly insoluble in cold Diethyl Ether or cold Acetonitrile (MeCN) , whereas your Boc-piperazine product is highly soluble in these solvents.

  • Add Solvent: Redissolve the residue in a minimum amount of Acetonitrile or Ethyl Acetate .[3][6]

  • Precipitate: Place the flask in a freezer (-20°C) overnight.

  • Filter Again: Filter through a fresh Celite pad. The white precipitate is the remaining DCU.

Phase 3: Polishing (Chromatography)

Objective: Isolate pure product from trace urea and unreacted starting materials.

  • Stationary Phase: Silica Gel 60.

  • Eluent: Use a gradient of Hexanes:Ethyl Acetate (starting 80:20 → 50:50).

  • Note: DCU often streaks or co-elutes. If this occurs, add 1-2% Methanol to your eluent or switch to Dichloromethane:Methanol (95:5) to alter the retention profile.

Part 2: Troubleshooting Guide

Symptom Probable Cause Corrective Action
Filtrate turns cloudy immediately after filtering. DCU is re-precipitating due to temperature change or solvent evaporation.Do not proceed to column. Perform the "Solvent Swap" (Phase 2) using cold Acetonitrile. Filter again while cold.
DCU streaks through the column (poor separation). DCU is slightly soluble in the mobile phase.Switch eluent to CHCl₃/MeOH . DCU elutes differently in chlorinated solvents compared to EtOAc/Hexanes.
Product yield is lower than expected. Product is trapped in the voluminous DCU filter cake.Thoroughly wash the DCU filter cake with warm DCM (check TLC of wash to ensure product release) before discarding the solid.
NMR shows "broad" peaks around 1.0-2.0 ppm. Residual DCU cyclohexyl protons overlapping with Boc group.Perform a Cold Ether Trituration . Dissolve product in min. DCM, add excess Et₂O, cool, and filter.

Part 3: Visual Decision Tree

This workflow logic ensures you choose the correct path based on your current mixture state.

DCU_Removal_Workflow Start Crude Reaction Mixture SolventCheck Reaction Solvent? Start->SolventCheck DCM_Path Dichloromethane (DCM) SolventCheck->DCM_Path DMF_Path DMF / Polar Solvent SolventCheck->DMF_Path Cooling Cool to -20°C (2 hrs) DCM_Path->Cooling SwapStep Evaporate & Redissolve in EtOAc or DCM DMF_Path->SwapStep SwapStep->Cooling Filter1 Filter through Celite Cooling->Filter1 CheckFiltrate Is Filtrate Clear? Filter1->CheckFiltrate Cloudy Cloudy/Precipitate Forms CheckFiltrate->Cloudy Yes Clear Clear Solution CheckFiltrate->Clear No AcetonitrileSwap Evaporate -> Redissolve in Cold Acetonitrile Cloudy->AcetonitrileSwap Column Flash Chromatography (Hex/EtOAc) Clear->Column Filter2 Refilter (Celite) AcetonitrileSwap->Filter2 Filter2->Column Final Pure Product Column->Final

Caption: Logic flow for the stepwise removal of DCU based on solvent and solubility observations.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use an acid wash (HCl) to remove DCU? A: No. While acid washes (e.g., 0.5M HCl) are standard for removing urea byproducts in some esterifications, your molecule contains a Boc group (acid-labile) and a cyanoacetyl group . Even dilute acid risks deprotection or hydrolysis. Stick to solubility-based methods [1].

Q2: Why not just use EDC (EDCI) instead of DCC? A: If you have not yet started the reaction, switching to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is highly recommended. The urea byproduct of EDC is water-soluble and can be removed by a simple aqueous wash, avoiding this entire filtration headache [2].[2][5] However, if DCC was required for cost or reactivity reasons, the protocol above is your best path.

Q3: Is DCU soluble in water? A: No. DCU solubility in water is <0.1%.[3][7] Aqueous washes will not remove DCU, though they are effective for removing unreacted amine or EDC byproducts [3].

Q4: I have a "ghost" peak in my NMR at 1.0-2.0 ppm. Is this DCU? A: Likely yes. The cyclohexyl protons of DCU appear as a multiplet in this region, which can overlap with the t-butyl (Boc) singlet (~1.45 ppm). Integration is key: if the ratio of the Boc peak to the piperazine protons is off, you have DCU contamination.

References

  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3] Link[3]

  • Organic Syntheses. (1985).[4][8] Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org.[3][8][9] Synth., 63, 183.[8] Link

  • BenchChem. (2025). The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide. Link

Sources

Optimization

Technical Support Center: t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

Welcome to the technical support center for t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling, analyzing, and troubleshooting common issues related to the purity and stability of this key synthetic intermediate. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the success of your experiments.

I. Understanding the Purity Profile of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from the synthetic route, degradation, or improper storage. This guide will delve into the common impurities, their origins, and strategies for their detection and mitigation.

The most common synthetic route to t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate involves the acylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) with a cyanoacetic acid derivative, often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your work with t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate, with a focus on impurity-related issues.

Unexpected Peaks in HPLC or GC-MS Analysis

Question: I am seeing unexpected peaks in the chromatogram of my t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate sample. What could they be?

Answer: Unexpected peaks typically correspond to process-related impurities or degradation products. Here’s a systematic approach to identifying and addressing them:

  • Process-Related Impurities: These are substances introduced or formed during the synthesis of the compound.

    • Unreacted Starting Materials: The most common impurities are residual tert-butyl piperazine-1-carboxylate and cyanoacetic acid. Incomplete reaction or improper stoichiometry can lead to their presence in the final product.

    • Coupling Agent Byproducts: If DCC is used as the coupling agent, the primary byproduct is N,N'-dicyclohexylurea (DCU). DCU is notoriously difficult to remove due to its low solubility in many organic solvents.

    • Di-acylated Piperazine: Over-acylation of the piperazine ring can lead to the formation of 1,4-bis(cyanoacetyl)piperazine. This is more likely to occur if the Boc protecting group is prematurely cleaved.

  • Degradation Products: These impurities form due to the instability of the target molecule under certain conditions.

    • Hydrolysis Products: The ester linkage of the Boc group and the amide bond are susceptible to hydrolysis under acidic or basic conditions. This can lead to the formation of piperazine-1-carboxamide and cyanoacetic acid, or the fully deprotected piperazine. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide under harsh conditions.

    • Deprotection Byproducts: Loss of the tert-butoxycarbonyl (Boc) protecting group can occur in the presence of strong acids or upon prolonged heating, yielding 4-(cyanoacetyl)piperazine.

Causality behind Experimental Choices:

The choice of purification method is critical in removing these impurities. While crystallization can be effective for removing many impurities, the persistence of structurally similar byproducts may necessitate chromatographic purification.

Low Yield or Incomplete Reaction

Question: My synthesis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is resulting in a low yield. What are the likely causes?

Answer: Low yields are often a result of suboptimal reaction conditions or the presence of interfering substances.

  • Moisture: The presence of water can hydrolyze the activated cyanoacetic acid intermediate, reducing the efficiency of the acylation reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inefficient Coupling Agent Activation: The coupling agent may not be activating the cyanoacetic acid effectively. Consider using a different coupling agent, such as HATU or HBTU, which can be more efficient and lead to fewer side reactions.

  • Reaction Temperature: The reaction temperature should be carefully controlled. While elevated temperatures can increase the reaction rate, they can also promote side reactions and degradation of the product.

Product Instability or Degradation During Storage

Question: I have observed a decrease in the purity of my stored t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate. How can I prevent this?

Answer: The stability of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate is influenced by storage conditions.

  • Hydrolytic Instability: As mentioned, the compound is susceptible to hydrolysis. It should be stored in a tightly sealed container in a cool, dry place. The presence of residual acidic or basic impurities can catalyze degradation.

  • Thermal Instability: Avoid prolonged exposure to high temperatures. For long-term storage, refrigeration is recommended.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be looking for in my t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate sample?

A1: The most prevalent impurities are typically unreacted tert-butyl piperazine-1-carboxylate, N,N'-dicyclohexylurea (if DCC is used), and potentially the di-acylated piperazine byproduct.

Q2: How can I best purify my crude t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate?

A2: A combination of techniques is often most effective. An initial aqueous work-up can help remove water-soluble impurities. Crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be effective in removing a significant portion of impurities. For high-purity requirements, column chromatography on silica gel is recommended.

Q3: What analytical technique is best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantitative purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[1][2]

Q4: My compound is an oil, but the literature reports it as a solid. What does this indicate?

A4: The presence of significant impurities can lower the melting point of a compound, sometimes to the point where it becomes an oil at room temperature. This is a strong indicator that further purification is necessary.

IV. Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol provides a general method for the analysis of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate and its common impurities. Method optimization may be required based on the specific impurity profile.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 210 nm Injection Volume: 10 µL

Sample Preparation:

Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

V. Visualizing Impurity Formation

The following diagram illustrates the primary synthetic pathway and the formation of key impurities.

G cluster_reactants Starting Materials cluster_reaction Acylation Reaction cluster_impurities Common Impurities BocPip tert-Butyl piperazine-1-carboxylate Coupling DCC BocPip->Coupling Reacts with Unreacted_BocPip Unreacted Boc-Piperazine BocPip->Unreacted_BocPip Incomplete Reaction CAA Cyanoacetic Acid CAA->Coupling Activated by Product t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate Coupling->Product DCU N,N'-Dicyclohexylurea (DCU) Coupling->DCU Forms Byproduct Diacylated Di-acylated Piperazine Product->Diacylated Further Reaction Hydrolysis Hydrolysis Products Product->Hydrolysis Degradation

Caption: Synthetic pathway and common impurity formation.

VI. Data Presentation: Typical Impurity Profile

The following table summarizes a typical impurity profile for a batch of t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate synthesized via the DCC coupling method, as determined by HPLC.

ImpurityRetention Time (min)Typical Abundance (%)
tert-Butyl piperazine-1-carboxylate8.5< 0.5
N,N'-Dicyclohexylurea (DCU)15.2< 1.0
Di-acylated Piperazine18.9< 0.2

Note: Retention times are approximate and may vary depending on the specific HPLC conditions.

VII. References

  • PubChem. tert-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[Link]

  • Agilent Technologies. Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. 2023. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. 2016. [Link]

  • Restek. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. 2021. [Link]

  • PubMed. An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals. 2023. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[Link]

  • Veeprho. Butyl 4-cyano-3-imino-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopentanoate.[Link]

  • SynZeal. Tofacitinib Impurities.[Link]

  • ACG Publications. A validated RP-HPLC assay method for Tofacitinib in pharmaceutical drug products. 2023. [Link]

  • CIPAC. multi-active method for the analysis of active substances in formulated products to support quality control scope. 2020. [Link]

  • Pharmaffiliates. Capivasertib-impurities.[Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Characterization of byproducts in t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate synthesis

This technical guide functions as a specialized support resource for researchers synthesizing and characterizing t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS: 159873-21-9).[1] It addresses the specific chemical b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide functions as a specialized support resource for researchers synthesizing and characterizing t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate (CAS: 159873-21-9).[1] It addresses the specific chemical behavior of the cyanoacetyl group, the stability of the Boc-protection, and the "silent" impurities that often evade standard detection.

Part 1: The Synthesis "Happy Path" & Critical Control Points

Context: This molecule is a bifunctional building block. The t-butyl carbamate (Boc) protects one amine, while the cyanoacetyl group provides an electrophilic nitrile and an acidic


-methylene, making it a versatile intermediate for kinase inhibitors (e.g., Vandetanib analogs) and peptidomimetics.
Recommended Protocol: EDC/HOBt Coupling

Why this route? unlike DCC, the urea byproduct of EDC is water-soluble, simplifying workup. The addition of HOBt suppresses the racemization (though not applicable here) and, more importantly, prevents the rearrangement of the O-acylisourea intermediate into stable N-acylurea byproducts.

Reagents:

  • Substrate: 1-Boc-piperazine (1.0 eq)

  • Acid: Cyanoacetic acid (1.1 eq)

  • Coupling Agent: EDC

    
    HCl (1.2 eq)
    
  • Additive: HOBt (1.2 eq) or Oxyma Pure

  • Base: DIPEA (2.5 eq) – Crucial to neutralize the amine salt and EDC

    
    HCl.
    
  • Solvent: DCM or DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Activation: Dissolve Cyanoacetic acid, HOBt, and DIPEA in DCM at

    
    . Stir for 15 minutes. Visual Check: Solution should be clear.
    
  • Coupling: Add EDC

    
    HCl. Stir for 10 mins, then add 1-Boc-piperazine.
    
  • Reaction: Allow to warm to RT. Monitor by TLC (EtOAc/Hexane 1:1). Reaction is typically complete in 4–6 hours.

  • Workup: Wash with

    
     (removes unreacted amine/EDC), then sat. 
    
    
    
    (removes unreacted acid), then Brine.
  • Isolation: Dry over

    
    , filter, and concentrate.
    

Part 2: Troubleshooting & Impurity Profiling

This section details the "Unhappy Path"—specific byproducts generated when reaction conditions deviate.

Impurity A: The "Stubborn" N-Acylurea[1]
  • Origin: If the amine (piperazine) addition is delayed or the amine is sterically hindered, the activated O-acylisourea rearranges into a stable, unreactive N-acylurea. This is common with DCC but can happen with EDC if HOBt is omitted.

  • Detection:

    • MS (ESI): Mass will match the sum of Cyanoacetic acid + Carbodiimide (e.g., for DCC: M+206).

    • NMR: Distinct ureide protons (broad singlets) in the 6.0–8.0 ppm region, distinct from the amide rotamers.

  • Fix: Use HOBt/HOAt. Ensure the amine is added immediately after activation.

Impurity B: The "Active Methylene" Dimer
  • Origin: The methylene group of the cyanoacetyl moiety is highly acidic (

    
    ). Under basic conditions (excess DIPEA) or high concentration, it can undergo self-condensation or react with the activated ester of another molecule.
    
  • Detection:

    • Appearance: The reaction mixture turns dark brown or black (polymerization).

    • NMR: Loss of the clean singlet at

      
       (
      
      
      
      ). Appearance of olefinic protons if condensation occurs.
  • Fix: Add the base slowly. Keep the temperature low (

    
    ) during the addition of the coupling agent. Avoid large excesses of cyanoacetic acid.
    
Impurity C: Bis-Boc-Piperazine (Carryover)[1]
  • Origin: Impurity present in the starting material (1-Boc-piperazine) if it was synthesized from piperazine and

    
     without careful purification.[1]
    
  • Detection:

    • TLC: Runs much higher (more non-polar) than the product.

    • NMR: A single strong singlet for Boc (

      
      ) and symmetrical piperazine peaks; lacks the cyanoacetyl 
      
      
      
      singlet.
  • Fix: Recrystallize starting material 1-Boc-piperazine from Hexane/EtOAc before use.

Part 3: Analytical Characterization Data

Target Molecule: t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate Formula:


MW:  253.30  g/mol [1][2]
FeatureMethodExpected Signal / ValueNotes
Proton NMR

(DMSO-

)

1.41 (s, 9H, Boc)

3.30–3.50 (m, 8H, Piperazine ring)

3.95 (s, 2H,

)
Piperazine protons often appear as two multiplets due to restricted rotation of the amide bond (rotamers).[1]
Carbon NMR


28.5 (Boc-Me), 80.1 (Boc-Cq), 115.5 (

), 161.0 (Amide C=O), 154.0 (Carbamate C=O)
The nitrile carbon (

) is weak but characteristic around 115 ppm.
Mass Spec ESI-MS (+)

254.15


276.13


198.09

Loss of t-Butyl group is a common fragmentation pattern.[1]
Appearance VisualWhite to Off-White SolidIf yellow/brown, check for "Active Methylene" polymerization.
TLC Silica Gel

(EtOAc/Hexane 1:[1]1)
Stains well with

(oxidizes the amide/amine).

Part 4: Reaction Pathway & Impurity Logic

The following diagram illustrates the competition between the desired coupling and the primary side reactions.

G Start 1-Boc-Piperazine + Cyanoacetic Acid Activation O-Acylisourea (Activated Intermediate) Start->Activation EDC/DCC Impurity_Dimer Impurity B: Active Methylene Dimer (Self-Condensation) Start->Impurity_Dimer Excess Base High Conc. Impurity_BisBoc Impurity C: Bis-Boc-Piperazine (From Starting Material) Start->Impurity_BisBoc Contaminant Product Target Product (1-Boc-4-cyanoacetyl-piperazine) Activation->Product Amine Attack (Fast) Activation->Product Impurity_Urea Impurity A: N-Acylurea (Rearrangement) Activation->Impurity_Urea Slow Amine Addition (Rearrangement) Activation->Impurity_Urea

Caption: Figure 1. Competitive reaction pathways showing the genesis of N-acylurea and active methylene impurities.

Part 5: Frequently Asked Questions (FAQ)

Q1: My product is a dark brown oil instead of a white solid. What happened? A: This indicates the decomposition of the cyanoacetyl group. The


-protons are acidic; if you used a strong base or heated the reaction, the cyanoacetyl group likely polymerized or self-condensed.[1] Solution:  Purify via column chromatography (silica gel) using a gradient of 0-5% MeOH in DCM. The dark polymer usually stays on the baseline.

Q2: Can I use DCC instead of EDC? A: Yes, but be prepared for the DCU (Dicyclohexylurea) byproduct. DCU is insoluble in DCM but slightly soluble in EtOAc, making it hard to filter off completely. If using DCC, cool the reaction to


 after completion to precipitate the bulk of DCU before filtration.

Q3: Why do I see two sets of peaks in the NMR for the piperazine ring? A: This is not an impurity. The amide bond (N-CO) has restricted rotation, creating rotamers. You will often see broad humps or split peaks for the protons adjacent to the nitrogen atoms. Heating the NMR sample to


 will often coalesce these peaks into sharp singlets/triplets.

Q4: Is the cyano group stable to acid workup? A: Generally, yes. Washing with


 or 

is safe for short durations. However, prolonged exposure to strong aqueous acid can hydrolyze the nitrile (

) to a primary amide (

).[1] Avoid heating during the acid wash.

References

  • PubChem. t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate | C12H19N3O3.[1][2] National Library of Medicine. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Verma, S. K., et al. CDI Mediated Monoacylation of Symmetrical Diamines. Royal Society of Chemistry. Available at: [Link]

  • Fadda, A. A., & Rabie, R. Cyanoacetylation of amines: recent advances in preparation methods. Research on Chemical Intermediates, 2015. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Di-acylation of Boc-piperazine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of Boc-piperazine acylation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of Boc-piperazine acylation. The inherent symmetry of the piperazine ring presents a common yet significant challenge: achieving selective mono-acylation while minimizing the formation of the di-acylated byproduct.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you optimize your reaction conditions and achieve high yields of your desired mono-acylated product.

Troubleshooting Guide: Common Issues and Solutions

Here, we address specific problems you might encounter during the acylation of 1-Boc-piperazine and offer targeted solutions based on established chemical principles.

Issue 1: Significant formation of di-acylated byproduct detected by LC-MS or TLC.

This is the most frequent challenge and can arise from several factors related to reaction kinetics and stoichiometry.

Root Cause Analysis & Corrective Actions:

  • Stoichiometry: While using a 1:1 molar ratio of Boc-piperazine to the acylating agent seems logical, localized excesses of the acylating agent can occur, especially during addition. This leads to the formation of the di-acylated species.

    • Solution 1: Slow, Controlled Addition: Add the acylating agent (e.g., acyl chloride) dropwise to a cooled (0 °C) solution of Boc-piperazine and a base.[1] This maintains a low concentration of the electrophile, favoring reaction with the more abundant mono-acylated intermediate over the desired product.

    • Solution 2: Reverse Addition: Consider adding the Boc-piperazine solution to the acylating agent. This can sometimes improve selectivity, depending on the specific substrates.

  • Reaction Temperature: Higher temperatures increase reaction rates but can decrease selectivity. The activation energy for the second acylation may be comparable to the first, leading to a higher proportion of the di-acylated product at elevated temperatures.

    • Solution: Maintain a low reaction temperature (0 °C to room temperature) throughout the addition and for a significant portion of the reaction time.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time at the reduced temperature.

  • Choice of Base: The base plays a crucial role in neutralizing the acid generated during the reaction (e.g., HCl from an acyl chloride). A strong, non-nucleophilic base is ideal.

    • Solution: Use a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a slight excess (1.1-1.2 equivalents). These bases will not compete with the Boc-piperazine as a nucleophile.

Issue 2: The reaction is sluggish or stalls, with significant unreacted Boc-piperazine remaining.

Incomplete conversion can be frustrating, especially when trying to maintain mild conditions to ensure selectivity.

Root Cause Analysis & Corrective Actions:

  • Acylating Agent Reactivity: Less reactive acylating agents, such as carboxylic acids requiring activation, may lead to slow reaction rates.

    • Solution 1: Use a More Reactive Electrophile: If possible, convert the carboxylic acid to a more reactive species like an acyl chloride or use a coupling agent.

    • Solution 2: Optimize Coupling Agent Stoichiometry: When using coupling agents like EDCl/HOBt, ensure they are used in appropriate molar ratios (typically 1.2 equivalents each relative to the carboxylic acid) to achieve efficient activation.[2]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants.

    • Solution: Dichloromethane (DCM) and acetonitrile are common and effective solvents for this reaction.[1][2] Ensure they are thoroughly dried before use, as water can quench the acylating agent.

  • Steric Hindrance: If either the Boc-piperazine or the acylating agent is sterically bulky, the reaction rate can be significantly reduced.

    • Solution: Consider increasing the reaction temperature moderately (e.g., to room temperature or slightly above) after the initial controlled addition at low temperature. Alternatively, a longer reaction time may be necessary. Microwave irradiation can sometimes accelerate these reactions, potentially improving yields and reducing reaction times.[3]

Frequently Asked Questions (FAQs)

Q1: Why is di-acylation a common problem with Boc-piperazine?

While one nitrogen is protected by the bulky tert-butyloxycarbonyl (Boc) group, the other nitrogen remains a nucleophilic secondary amine, readily available for acylation.[4] The mono-acylated product still possesses a nucleophilic nitrogen atom (now part of an amide), which can, under certain conditions, be further acylated. However, the primary route to di-acylation in the context of synthesizing a mono-acylated product from piperazine itself is the reaction at both nitrogen atoms of the starting material. The use of N-Boc-piperazine is a key strategy to prevent this.[4]

Q2: What are the most reliable strategies to ensure mono-acylation?

The most robust and widely adopted method is the use of a protecting group strategy.[1][4] By protecting one nitrogen with a group like Boc, you physically prevent reaction at that site. The acylation is then directed to the free secondary amine.[4] Subsequent removal of the Boc group yields the desired mono-acylated piperazine.[4]

Q3: Can I perform a one-pot mono-acylation of piperazine without pre-installing a Boc group?

Yes, several strategies exist, though they may require more careful optimization:

  • Stoichiometric Control: Using a large excess of piperazine relative to the acylating agent can statistically favor mono-acylation.[1] However, this requires a subsequent separation of the product from the excess starting material.

  • In Situ Mono-protonation: Reacting piperazine with one equivalent of acid generates the mono-salt. The protonated nitrogen is no longer nucleophilic, directing acylation to the free nitrogen.[1]

  • Flow Chemistry: Continuous flow reactors provide excellent control over stoichiometry and temperature, which can greatly enhance selectivity for mono-acylation.[1]

Q4: How do I choose the right solvent for my acylation reaction?

Anhydrous aprotic solvents are generally preferred. Dichloromethane (DCM) is a popular choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation.[1] Acetonitrile is another excellent option, particularly for reactions involving coupling agents.[2]

Q5: What is the best way to monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods. TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of products. LC-MS offers more definitive identification of the components in the reaction mixture, including the desired product and any byproducts like the di-acylated species.

Experimental Protocols

Protocol 1: Standard Acylation of 1-Boc-piperazine with an Acyl Chloride

This protocol is a reliable method for achieving high selectivity for the mono-acylated product.

Materials:

  • 1-Boc-piperazine

  • Acyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.0 eq.) in anhydrous DCM to the flask dropwise over 15-30 minutes.[1]

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acyl-N'-Boc-piperazine.

Protocol 2: Deprotection of the Boc Group

This step is necessary to obtain the final mono-acylated piperazine.

Materials:

  • N-acyl-N'-Boc-piperazine

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

Procedure:

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.[5]

  • Add an excess of TFA or a solution of HCl (e.g., 4M in dioxane) to the reaction mixture at room temperature.[5]

  • Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is fully consumed.[5]

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.[5]

  • To neutralize the resulting salt, dissolve the residue in water and basify with saturated NaHCO₃ solution or 1M NaOH to a pH >10.[5]

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected mono-acylated piperazine.[5]

Data and Visualization

Table 1: Troubleshooting Summary for Di-acylation

SymptomPotential CauseRecommended Action
High Di-acylationIncorrect Stoichiometry / Fast AdditionAdd acylating agent dropwise at 0 °C.
High Reaction TemperatureMaintain reaction at 0 °C to room temperature.
Incomplete ReactionLow Reactivity of Acylating AgentUse a more reactive acyl chloride or an activating agent.
Steric HindranceIncrease reaction time or moderately increase temperature after initial addition.
Wet Solvent/ReagentsUse anhydrous solvents and fresh reagents.

Diagram 1: Reaction Pathway and Troubleshooting Logic

This diagram illustrates the desired reaction pathway versus the formation of the di-acylated byproduct and provides a logical troubleshooting workflow.

G cluster_0 Reaction Pathway cluster_1 Troubleshooting Workflow Start 1-Boc-Piperazine + Acyl-X Reaction Acylation Reaction Start->Reaction Product Desired Mono-acylated Product Reaction->Product Desired Pathway SideProduct Di-acylated Byproduct Reaction->SideProduct Side Reaction Issue High Di-acylation Detected CheckStoichiometry Check Stoichiometry & Addition Rate Issue->CheckStoichiometry CheckTemp Check Reaction Temperature Issue->CheckTemp CheckBase Check Base & Solvent Issue->CheckBase Solution1 Slow Dropwise Addition at 0°C CheckStoichiometry->Solution1 Solution2 Maintain Low Temp (0°C - RT) CheckTemp->Solution2 Solution3 Use Anhydrous Solvent & Non-nucleophilic Base CheckBase->Solution3

Caption: Troubleshooting workflow for minimizing di-acylation.

References

  • Technical Support Center: Selective Mono-acyl
  • Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. Benchchem.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020-04-21). PMC - NIH.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19).
  • The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate proper disposal procedures

Topic: t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Process Chemists. Executive Summary: The "Double-Trigger" Hazard As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Process Chemists.

Executive Summary: The "Double-Trigger" Hazard

As a Senior Application Scientist, I often see this compound treated casually as "just another organic solid." This is a critical error. t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate possesses two distinct functional groups—the nitrile (cyano) and the Boc-protecting group —that create a synergistic hazard profile if mismanaged.

Immediate Directive:

  • NEVER dispose of this compound in acidic waste streams.

  • NEVER autoclave this waste (thermal decomposition risk).

  • Segregate as "Non-Halogenated Organic - Nitrogen Containing."

The following guide details the operational protocol to neutralize these risks, moving beyond standard SDS boilerplate to field-proven safety logic.

Part 1: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand what triggers its instability. This compound is a bifunctional intermediate often used in the synthesis of pharmaceuticals (e.g., Eletriptan).

FeatureChemical LogicDisposal Implication
Functional Group A Nitrile (

)
Hydrolysis Risk: In the presence of strong acids, nitriles can hydrolyze to release Hydrogen Cyanide (HCN) gas or toxic amides.
Functional Group B Boc Group (

)
Thermal/Acid Instability: Upon contact with acid or high heat (

), this group fragments to release Isobutylene (highly flammable gas) and

.
Physical State White to off-white solidDust explosion hazard if finely dispersed during transfer.
Solubility Soluble in DMSO, MeOH, DCMUse non-halogenated solvents for rinsing residues.
The "Acid Trap" Mechanism

The most common disposal accident with this class of compounds occurs when they are mistakenly added to Acidic Aqueous Waste .

  • Reaction: Acid catalyzes the cleavage of the Boc group and initiates nitrile hydrolysis.

  • Result: You generate a flammable gas (Isobutylene) simultaneously with a toxic gas (HCN/Ammonia) in a closed waste container. This pressurization can lead to container rupture and immediate exposure.

Part 2: The Disposal Workflow

This protocol is designed to isolate the compound from triggers and prepare it for the industry-standard destruction method: High-Temperature Incineration .

Step 1: Segregation (The Zero-Tolerance Rule)
  • Primary Stream: Segregate into Non-Halogenated Organic Waste .

  • Compatibility Check: Ensure the waste container does NOT contain:

    • Strong Acids (Sulfuric, Hydrochloric, TFA).

    • Strong Oxidizers (Peroxides, Nitric Acid) – risk of violent oxidation of the piperazine ring.

  • Container Type: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste stream contains other corrosive organic mixtures.

Step 2: Solubilization & Rinsing (For Residues)

Do not leave dry solids in open glassware.

  • Solvent Choice: Dissolve residues using Methanol or Ethanol . Avoid Acetone if possible, as it increases flammability unnecessarily, though it is chemically compatible.

  • Volume: Keep solvent volume to the minimum required for solubilization (stoichiometric excess is waste).

  • Transfer: Pour the rinsate immediately into the segregated organic waste container.

Step 3: Labeling & Documentation

Standard "Organic Waste" labels are insufficient for safety personnel downstream.

  • Required Labeling:

    • Content: "Contains Nitriles and Boc-Amines."

    • Hazard Flags: "Flammable," "Toxic," "Do Not Mix with Acid."

  • RCRA Considerations (USA): While this specific molecule is not typically P-listed (unless it is a specific commercial chemical product), it acts as a characteristic hazardous waste.

    • D001: Ignitable (if in flammable solvent).

    • D003: Reactive (potential for toxic gas generation if acidified).

Step 4: Ultimate Destruction
  • Method: Commercial Incineration with Afterburner and Scrubber.

  • Why: Incineration at

    
     ensures complete thermal oxidation of the nitrile to 
    
    
    
    and
    
    
    , while the scrubber captures any
    
    
    generated from the piperazine nitrogen.

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for handling this compound, ensuring no cross-contamination with incompatible streams.

DisposalWorkflow Start Waste Generation: t-Butyl 4-(cyanoacetyl)-1-piperazinecarboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolve Dissolve Residue (Use MeOH or EtOH) Solid->Dissolve Glassware Residue Container Container: HDPE Carboy Label: 'Organic Waste - Nitriles' Solid->Container Bulk Solid Segregation CRITICAL SEGREGATION Check pH compatibility Liquid->Segregation Dissolve->Liquid AcidCheck Is Waste Stream Acidic? Segregation->AcidCheck Stop STOP: Potential HCN/Isobutylene Release Neutralize or Select New Container AcidCheck->Stop Yes (pH < 7) Proceed Safe for Combination AcidCheck->Proceed No (Neutral/Basic) Proceed->Container Destruction Final Disposal: High-Temp Incineration Container->Destruction

Figure 1: Operational decision tree for the segregation and packaging of nitrile-containing piperazine intermediates. Note the critical control point at the Acid Check.

Part 4: Emergency Contingencies

Even with perfect protocols, spills happen. Here is the recovery logic.

Scenario: Benchtop Spill (Solid)

  • Do NOT use water initially. Water spreads the contamination.

  • Dry Sweep: Use a brush and dustpan dedicated to hazardous waste. Avoid creating dust aerosols (wear N95 or respirator).

  • Decontamination: Wipe the surface with a mild detergent solution.

    • Scientist's Note: Do not use bleach (Sodium Hypochlorite). Bleach can react with amines (the piperazine moiety) to form chloramines, which are toxic and volatile.

Scenario: Exposure (Skin/Eye) [1][2][3][4]

  • Skin: Wash with soap and water for 15 minutes.[2] The lipophilic nature of the Boc group aids skin absorption; thorough mechanical washing is vital.

  • Eyes: Flush for 15 minutes. The cyanoacetyl group is a potent irritant.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Nitrile and Piperazine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.